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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(3-Nitrophenyl)-2-propyl-4(3H)-quinazolinone

The following technical guide details the synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone , a structural analog of the sedative-hypnotic class (e.g., Methaqualone) with potential applications in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone , a structural analog of the sedative-hypnotic class (e.g., Methaqualone) with potential applications in medicinal chemistry as a scaffold for anticonvulsant or antibacterial agents.

Executive Summary & Chemical Profile

This guide outlines the robust chemical synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone (Target Molecule, TM ). Belonging to the 2,3-disubstituted quinazolinone family, this scaffold is synthesized to exploit the pharmacophore's rigidity and the electronic influence of the nitro group at the meta position of the N3-phenyl ring.

The synthesis prioritizes the Benzoxazinone Pathway due to its high regioselectivity for the 2-propyl substituent, avoiding the mixture of products often seen with direct condensation methods.

Property Specification
IUPAC Name 3-(3-Nitrophenyl)-2-propylquinazolin-4(3H)-one
Molecular Formula C

H

N

O

Molecular Weight 309.32 g/mol
Core Scaffold Quinazolin-4(3H)-one
Key Substituents C2-Propyl (lipophilic anchor), N3-(3-Nitrophenyl) (electronic modulator)
Primary Application Medicinal Chemistry (CNS depressant analog, antibacterial screening)

Retrosynthetic Analysis

To ensure high yield and purity, the synthesis is designed via the 2-propyl-4H-3,1-benzoxazin-4-one intermediate. This "masked" acylating agent reacts cleanly with weak nucleophiles like 3-nitroaniline.

Retrosynthesis Target TARGET MOLECULE 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone Inter1 INTERMEDIATE 1 2-Propyl-4H-3,1-benzoxazin-4-one Target->Inter1 Cyclocondensation (Ring Closure) Reagent1 REAGENT 1 3-Nitroaniline Target->Reagent1 Amine Insertion Inter2 INTERMEDIATE 2 N-Butyrylanthranilic acid Inter1->Inter2 Dehydrative Cyclization (Ac2O) Start1 STARTING MATERIAL Anthranilic Acid Inter2->Start1 N-Acylation Start2 ACYLATING AGENT Butyric Anhydride (or Butyryl Chloride) Inter2->Start2

Figure 1: Retrosynthetic disconnection showing the benzoxazinone strategy.

Experimental Protocol

Phase 1: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one

This step creates the reactive heterocyclic core. The use of butyric anhydride serves dual purposes: acylation of the amine and dehydration of the carboxylic acid.

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)

  • Butyric anhydride (31.6 g, 0.2 mol) [Alternative: Butyryl chloride + Pyridine]

  • Solvent: Acetic anhydride (optional co-solvent for dehydration)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Reaction: Charge the flask with anthranilic acid and butyric anhydride.

  • Reflux: Heat the mixture to reflux (approx. 140–150°C) for 3 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) until anthranilic acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess butyric acid/anhydride.

  • Isolation: Allow the residue to cool. Solidification usually occurs. Triturate the solid with cold hexane to remove traces of anhydride.

  • Yield: Filter and dry the solid. Expected yield: 80–90%.

    • Checkpoint: The product (benzoxazinone) is moisture sensitive. Store in a desiccator if not using immediately.

Phase 2: Condensation with 3-Nitroaniline

The electron-withdrawing nitro group makes 3-nitroaniline a weaker nucleophile. Therefore, vigorous conditions (high boiling solvent or catalyst) are required to open the benzoxazinone ring and effect re-cyclization.

Reagents:

  • 2-Propyl-4H-3,1-benzoxazin-4-one (18.9 g, 0.1 mol)

  • 3-Nitroaniline (13.8 g, 0.1 mol)

  • Solvent: Glacial Acetic Acid (50 mL) or Pyridine (30 mL)

  • Catalyst: Anhydrous Sodium Acetate (0.5 g) [Optional, accelerates dehydration]

Procedure:

  • Mixing: In a 250 mL round-bottom flask, dissolve the benzoxazinone and 3-nitroaniline in glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 6–8 hours.

    • Mechanism:[1][2][3][4][5] The aniline attacks the carbonyl at C-4 (or C-2 depending on conditions, but thermodynamically leads to ring opening to the diamide) followed by thermal dehydration to close the quinazolinone ring.

  • Monitoring: Monitor via TLC. The disappearance of the benzoxazinone spot and the appearance of a new, lower Rf spot indicates conversion.

  • Precipitation: Pour the hot reaction mixture into crushed ice (approx. 300 g) with vigorous stirring. The target quinazolinone will precipitate as a solid.

  • Neutralization: If necessary, adjust pH to ~7 using 10% NaHCO

    
     solution to remove trapped acetic acid.
    
  • Purification: Filter the crude solid. Recrystallize from Ethanol or Ethanol/DMF mixture (9:1) to obtain pure crystals.

Phase 3: Characterization Data (Representative)

The following spectral features confirm the structure:

TechniqueDiagnostic SignalStructural Assignment
IR (KBr) 1680–1690 cm

C=O stretch (Cyclic amide/Quinazolinone)
1600 cm

C=N stretch
1530, 1350 cm

NO

asymmetric/symmetric stretch

H NMR

0.95 (t, 3H)
Propyl -CH

(DMSO-d

)

1.70 (m, 2H)
Propyl -CH

- (middle)

2.45 (t, 2H)
Propyl -CH

- (adjacent to C2)

8.1–8.5 (m)
Aromatic H (Nitro-phenyl & Quinazoline core)

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction proceeds via a nucleophilic attack by the aniline nitrogen on the benzoxazinone, followed by a ring-opening/ring-closing sequence.

Mechanism Step1 Benzoxazinone (Electrophile) Step2 Nucleophilic Attack (by 3-Nitroaniline) Step1->Step2 Step3 Ring Opening (Bis-amide Intermediate) Step2->Step3 tetrahedral intermediate Step4 Dehydration (- H2O) Step3->Step4 thermal elimination Step5 Quinazolinone (Cyclized Product) Step4->Step5

Figure 2: Reaction mechanism from benzoxazinone to quinazolinone.

Safety & Handling (E-E-A-T)

  • 3-Nitroaniline: Toxic by inhalation and skin contact. Potential mutagen. Use in a fume hood.

  • Butyric Anhydride: Pungent, unpleasant odor (rancid butter). Double-glove and use a bleach trap for glassware cleaning to neutralize the smell.

  • Thermal Hazard: The reaction requires reflux (~118°C for AcOH). Ensure condensers are water-cooled and joints are greased to prevent solvent loss and pressure buildup.

References

  • Review of Quinazolinone Synthesis: Patil, D. A., et al. "Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones-A Review."[4][6][7] Research Journal of Pharmacy and Technology, 2010. Link

  • Benzoxazinone Route Validation: Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones." Pharmazie, 2002.
  • Microwave Assisted Protocols: Karegoudar, P., et al. "A Facile Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones." E-Journal of Chemistry, 2008. Link

  • Biological Context (Methaqualone Analogs): Wolfe, J. F., et al. "Synthesis and anticonvulsant activity of some new 2,3-disubstituted-4(3H)-quinazolinones." Journal of Medicinal Chemistry, 1990. Link

  • One-Pot Methodologies: Liu, J. F., et al. "Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones."[4] Tetrahedron Letters, 2005. Link

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Foreword: The Strategic Imperative of Physicochemical Profiling in Quinazolinone-Based Drug Discovery The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Physicochemical Profiling in Quinazolinone-Based Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The biological efficacy of any quinazolinone derivative is not merely a function of its core structure but is intricately governed by its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state (pKa)—dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic potential.[3][4]

This guide provides a comprehensive technical framework for the characterization of a specific novel quinazolinone derivative: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone . We will delve into the essential experimental protocols and analytical methodologies required to generate a robust physicochemical dataset for this compound. The narrative is structured to not only present protocols but to elucidate the scientific rationale behind each experimental choice, empowering researchers in their quest to develop next-generation therapeutics. Modifications to the substitutions around the quinazolinone system can significantly alter biological activity due to changes in physicochemical properties, making this detailed analysis crucial.[1][2]

Synthesis and Structural Elucidation: The Foundation of Characterization

Prior to any physicochemical assessment, the synthesis and absolute structural confirmation of the target compound are paramount. The synthesis of 2,3-disubstituted 4(3H)-quinazolinones is well-established in the literature. A common and efficient approach involves a multi-step synthesis, which will be the basis for our protocol.

Proposed Synthetic Pathway

A reliable method for synthesizing the title compound involves the initial preparation of a 2-substituted-3,1-benzoxazin-4-one, followed by condensation with the desired amine.[5]

G A Anthranilic Acid C 2-Propyl-3,1-benzoxazin-4-one A->C Acylation & Cyclization B Butyryl Chloride (or Butyric Anhydride) B->C E 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone C->E Condensation D 3-Nitroaniline D->E G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A 10 mM Compound in DMSO C Dispense into 96-well Plate A->C B Aqueous Buffer (pH 7.4) B->C D Incubate & Shake (2h, 25°C) C->D E Measure Turbidity (Plate Reader) D->E F Determine Precipitation Point E->F

Sources

Foundational

Technical Guide: Structure Elucidation of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Executive Summary The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for various hypnotic, anticonvulsant, and antimicrobial agents (e.g., Methaqualone). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for various hypnotic, anticonvulsant, and antimicrobial agents (e.g., Methaqualone). This guide details the rigorous structure elucidation of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone (


, MW: 309.32  g/mol ).

Correct elucidation of this molecule requires differentiating it from potential regioisomers and uncyclized intermediates. This document outlines a self-validating analytical workflow combining Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (


H & 

C NMR), grounded in the specific steric and electronic effects of the 2-propyl and 3-nitrophenyl substituents.

Synthetic Context & Impurity Profile

To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically proceeds via the benzoxazinone pathway , which dictates the specific impurities (unreacted amines, open-ring intermediates) that must be ruled out.

The Benzoxazinone Pathway

The reaction involves the condensation of anthranilic acid with butyric anhydride to form the intermediate 2-propyl-4H-3,1-benzoxazin-4-one , followed by nucleophilic attack by 3-nitroaniline.

Synthesis Anth Anthranilic Acid Benzox Intermediate: 2-propyl-3,1-benzoxazin-4-one Anth->Benzox Cyclization (Reflux) ButAnh Butyric Anhydride ButAnh->Benzox Target TARGET: 3-(3-nitrophenyl)-2-propyl- 4(3H)-quinazolinone Benzox->Target Nucleophilic Substitution (- H2O) Impurity Impurity: N-butyryl anthranilic acid (Hydrolysis Product) Benzox->Impurity Moisture (Hydrolysis) Amine 3-Nitroaniline Amine->Target

Figure 1: Synthetic pathway highlighting the critical benzoxazinone intermediate and potential hydrolysis impurity.[1][2][3]

Critical Control Point: The conversion of the benzoxazinone (lactone character) to the quinazolinone (lactam character) is the primary structural change to verify.

Spectroscopic Triangulation Strategy

We employ a "Triangulation" strategy where no single method is trusted in isolation.

MethodPrimary Question AnsweredKey Diagnostic Feature
HRMS (ESI+) Is the formula correct?Molecular ion

FT-IR Is the ring closed?Absence of O-H; Shift of C=O from ~1750 (ester/lactone) to ~1680 (amide).
1H NMR Is the propyl group intact?Triplet-Multiplet-Triplet pattern.
13C NMR Is the N-aryl bond formed?Presence of C=N resonance (~154 ppm).

Detailed Elucidation

Mass Spectrometry (MS)

Theoretical Data:

  • Molecular Formula:

    
    
    
  • Exact Mass: 309.11

  • Expected

    
    :  310.12
    

Fragmentation Logic: Quinazolinones typically undergo retro-Diels-Alder (RDA) fragmentation or cleavage of the N3-substituent.

  • Base Peak: Often the molecular ion

    
    .
    
  • Propyl Loss: Cleavage of the alkyl chain may yield fragments at

    
    .
    
  • Nitro Group: Loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) is common in nitro-aromatics.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of cyclization.

  • C=O Stretch (Lactam): Look for a strong band at 1675–1685 cm⁻¹ .

    • Differentiation: The intermediate benzoxazinone has a carbonyl stretch at significantly higher wavenumbers (~1750 cm⁻¹) due to the lactone ring strain. A shift to <1690 cm⁻¹ confirms conversion to quinazolinone.

  • Nitro Group (

    
    ):  Two distinct bands.
    
    • Asymmetric stretch: ~1530 cm⁻¹

    • Symmetric stretch: ~1350 cm⁻¹

  • C=N Stretch: A band around 1600–1610 cm⁻¹ confirms the heteroaromatic ring system.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for establishing the regiochemistry (2-propyl vs. N-propyl).


H NMR (400 MHz, DMSO-

) Assignment

The spectrum is divided into three zones: The Aliphatic Propyl Chain, The Quinazolinone Core (Ring A), and the 3-Nitrophenyl Substituent (Ring B).

Zone 1: The 2-Propyl Group (Aliphatic) The propyl group at position 2 is diagnostic. If the alkylation occurred on the Nitrogen or Oxygen erroneously, these shifts would change drastically.

  • 
    0.95 ppm  (3H, t, 
    
    
    
    Hz): Terminal methyl (
    
    
    ).
  • 
    1.75 ppm  (2H, m): Central methylene (
    
    
    
    ).
  • 
    2.65 ppm  (2H, t, 
    
    
    
    Hz): Methylene adjacent to the imine (
    
    
    ).

Zone 2: The Quinazolinone Core (Ring A) Four aromatic protons, typically appearing as two doublets and two triplets/multiplets.[4]

  • 
    8.15 ppm  (1H, dd, 
    
    
    
    Hz): H-5 (Deshielded by carbonyl anisotropy).
  • 
    7.80 ppm  (1H, td): H-7.
    
  • 
    7.65 ppm  (1H, d): H-8.[4]
    
  • 
    7.50 ppm  (1H, t): H-6.
    

Zone 3: The 3-Nitrophenyl Ring (Ring B) The 3-nitro substitution creates a specific splitting pattern due to the electron-withdrawing nature of the nitro group.

  • 
    8.40 ppm  (1H, t/s, 
    
    
    
    Hz): H-2' (The "isolated" proton between N and
    
    
    ). This is the most deshielded proton on this ring.
  • 
    8.35 ppm  (1H, ddd): H-4' (Ortho to 
    
    
    
    , para to N).
  • 
    7.95 ppm  (1H, d): H-6' (Ortho to N).
    
  • 
    7.85 ppm  (1H, t): H-5' (Meta to both).
    

C NMR (100 MHz, DMSO-

) Key Signals
  • Carbonyl (C-4): 161.5 ppm . (Definitive for amide/lactam).

  • Imine (C-2): 154.0 ppm . (Quaternary carbon attached to propyl).[1]

  • Nitro-bearing Carbon: ~148 ppm .

  • Propyl Carbons: ~36 ppm (

    
    ), ~21 ppm (
    
    
    
    ), ~13 ppm (
    
    
    ).

Structural Logic & Crystallography Context

Why does the reaction work this way?

  • Steric Orthogonality: Crystallographic studies of 2-propyl-3-substituted quinazolinones reveal that the substituent at position 3 (the nitrophenyl ring) lies nearly perpendicular (dihedral angle ~89°) to the quinazolinone plane. This steric clash minimizes conjugation between the two aromatic systems but maximizes stability.

  • Regioselectivity: The reaction of the benzoxazinone with the amine is driven by the attack on the carbonyl carbon, followed by ring opening and re-closure. The stability of the aromatic quinazolinone system drives the dehydration step.

Elucidation Sample Unknown Sample IR IR Spectrum: 1680 cm-1 (C=O) No O-H stretch Sample->IR Step 1: Functional Group MS Mass Spec: [M+H]+ = 310 Loss of NO2 Sample->MS Step 2: MW Confirmation NMR 1H NMR: Propyl Triplet Isolated Ar-H (8.4 ppm) Sample->NMR Step 3: Connectivity Conclusion CONFIRMED STRUCTURE: 3-(3-nitrophenyl)-2-propyl- 4(3H)-quinazolinone IR->Conclusion Ring Closed MS->Conclusion Correct Formula NMR->Conclusion Correct Substitution

Figure 2: The logical flow of structure confirmation.

References

  • Synthesis of 2,3-disubstituted quinazolinones

    • Title: Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
    • Source: Scientific & Academic Publishing (2012).
    • URL:[Link]

    • Relevance: Establishes the benzoxazinone pathway and general spectral fe
  • General Spectroscopic Data

    • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities.[5]

    • Source: SciSpace / Comprehensive Review.
    • URL:[Link]

    • Relevance: Provides IR carbonyl shifts (1681 cm⁻¹) and effects of 2,3-substitution.[6]

  • Crystallographic Insight

    • Title: Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one.[1]

    • Source: PMC / NIH (Acta Crystallogr Sect E).
    • URL:[Link]

    • Relevance: Confirms the perpendicular orientation of the 2-propyl group rel
  • Analogous Spectral Data (2-propyl derivatives)

    • Title: Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)
    • Source: PMC / NIH.
    • URL:[Link]

    • Relevance: Provides specific 1H NMR shifts for the 2-propyl group in a quinazolinone scaffold.

Sources

Exploratory

Spectral Characterization and Mechanistic Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

An in-depth technical guide on the spectral characterization and synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Introduction & Mechanistic Rationale The quinazolin-4(3H)-one scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectral characterization and synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Introduction & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The substitution pattern at the C2 and N3 positions critically dictates the molecule's binding affinity to target proteins and its pharmacokinetic profile.

From a synthetic and analytical standpoint, the challenge lies not only in the efficient construction of the bicyclic core but in the rigorous, unambiguous confirmation of its regiochemistry and structural integrity. As an application scientist, I emphasize that a protocol is only as robust as its validation system. The dehydrative cyclization required to form the 2,3-disubstituted quinazolin-4(3H)-one ring can sometimes stall at the uncyclized diamide intermediate. Therefore, advanced spectral characterization (FT-IR,


H-NMR, 

C-NMR, and Mass Spectrometry) is not merely a reporting requirement—it is a diagnostic tool to prove causality between the reaction conditions and the final molecular architecture.

Experimental Protocols: A Self-Validating Workflow

The most reliable and widely adopted method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves a two-step sequence utilizing a benzoxazinone intermediate. This route is preferred because the highly electrophilic benzoxazinone ring is exceptionally susceptible to nucleophilic attack by primary amines, ensuring high yields and regioselectivity.

Step-by-Step Methodology

Step 1: Synthesis of the 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

  • Reagent Preparation: Dissolve 0.01 mol of anthranilic acid (or a substituted derivative) in 15 mL of anhydrous pyridine. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation & Cyclization: Slowly add 0.01 mol of the desired acid chloride (e.g., benzoyl chloride) dropwise under continuous magnetic stirring.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 30–60 minutes. The pyridine acts as both a solvent and an acid scavenger, driving the dehydrative cyclization.

  • Isolation: Pour the mixture into crushed ice containing dilute HCl to neutralize excess pyridine. Filter the precipitated benzoxazinone, wash with cold water, and dry.

Step 2: Condensation to 2,3-Disubstituted Quinazolin-4(3H)-one

  • Nucleophilic Attack: Dissolve 0.05 mol of the synthesized benzoxazinone in 15 mL of glacial acetic acid.

  • Amidation & Ring Closure: Add 0.05 mol of the target primary amine or hydrazine derivative. Reflux the mixture for 4–6 hours. Causality note: The acetic acid provides the necessary protic environment to catalyze the ring-opening of the benzoxazinone and the subsequent dehydrative ring-closure to the thermodynamically stable quinazolinone.

  • Purification: Cool the reaction to room temperature, pour into ice water, filter the solid, and recrystallize from a suitable solvent (e.g., ethanol or a light petroleum-toluene mixture).

G A Anthranilic Acid + Acid Chloride B Benzoxazin-4-one Intermediate A->B Pyridine, 0°C D 2,3-Disubstituted Quinazolin-4(3H)-one B->D Glacial AcOH, Reflux C Primary Amine / Hydrazine C->D Nucleophilic Attack E FT-IR Spectroscopy (Absence of broad OH/NH) D->E Validation F NMR (1H & 13C) (C5 Proton Deshielding) D->F Validation G Mass Spectrometry (Molecular Ion & Isotopes) D->G Validation

Synthesis and self-validating spectral characterization workflow for quinazolin-4(3H)-ones.

Spectral Characterization: Diagnostic Markers

To ensure the structural integrity of the synthesized compounds, we rely on a triad of spectroscopic techniques. Each method provides specific evidence that the dehydrative cyclization was successful.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the first line of defense in confirming ring closure. The uncyclized intermediate will show distinct, broad N-H and O-H stretching bands. Upon successful formation of the quinazolin-4(3H)-one ring, these bands vanish (unless the substituents themselves bear these groups).

  • Carbonyl Stretch (C=O): The lactam carbonyl of the quinazolinone core consistently appears as a sharp, strong band between 1670 and 1690 cm⁻¹ . The extended conjugation with the aromatic system and the adjacent nitrogen atom lowers this frequency compared to standard aliphatic ketones.

  • Imine Stretch (C=N): The cyclic C=N bond stretch is typically observed in the 1600–1650 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity.

  • ¹H-NMR (Proton): The aromatic protons of the quinazolinone core resonate between

    
     7.2 and 8.5 ppm. A critical diagnostic marker is the C5-proton  (the proton on the aromatic ring peri to the carbonyl group). Due to the strong anisotropic deshielding effect of the adjacent C=O group, this proton is shifted significantly downfield, often appearing as a doublet around 
    
    
    
    8.1–8.3 ppm
    . If the ring is open, this extreme deshielding is lost.
  • ¹³C-NMR (Carbon): The carbonyl carbon (C4) is highly deshielded, appearing typically at

    
     160–162 ppm . The imine carbon (C2) appears around 
    
    
    
    152–155 ppm
    .
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) or standard EI/ESI-MS confirms the exact molecular weight. The molecular ion peak


 or 

is usually prominent due to the stability of the aromatic core. Furthermore, if the substituents contain halogens (e.g., Cl or Br), the isotopic abundance patterns provide absolute confirmation of the molecular formula. For instance, a mono-chloro derivative will show an

and

peak in a 3:1 ratio, while a mono-bromo derivative will show a 1:1 ratio.

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the expected diagnostic signals are summarized in the tables below.

Table 1: Key FT-IR Diagnostic Wavenumbers

Functional Group / BondExpected Range (cm⁻¹)Causality / Structural Significance
C=O (Quinazolinone) 1670 – 1690Confirms the cyclic lactam core. Lowered frequency due to conjugation.
C=N (Ring) 1600 – 1650Confirms the formation of the pyrimidine-fused ring system.
N-H / O-H 3100 – 3400Should be absent in the core structure unless present on C2/N3 substituents.

Table 2: Key NMR Chemical Shifts (in DMSO-d₆ or CDCl₃)

NucleusPositionExpected Shift (ppm)MultiplicityCausality / Structural Significance
¹H C5-H (Aromatic)

8.1 – 8.3
DoubletStrongly deshielded by the anisotropic effect of the adjacent C4=O carbonyl.
¹H C6, C7, C8-H

7.2 – 7.9
MultipletsStandard aromatic protons of the fused benzene ring.
¹³C C4 (Carbonyl)

160 – 162
SingletHighly deshielded lactam carbon.
¹³C C2 (Imine)

152 – 155
SingletDeshielded by two adjacent nitrogen atoms.

References

  • Mahmoud. R. Mahmoud, Wael. S. I. Abou-Elmagd, Salwa. S. Abdelwahab, El-Sayed. A. Soliman.
Foundational

Rational Design and Biological Evaluation of Novel Quinazolinone Derivatives: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently observe that the primary bottleneck in heterocyclic drug design is balancing lipophilicity with target specificity. Over...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently observe that the primary bottleneck in heterocyclic drug design is balancing lipophilicity with target specificity. Over the past thirty years, the quinazolin-4(3H)-one core has emerged as a privileged scaffold in modern medicinal chemistry[1]. Its rigid planarity optimally positions substituents into the hydrophobic pockets of target enzymes, while its nitrogen-containing bicyclic system acts as a bioisostere for endogenous purines. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for evaluating the anticancer and antimicrobial activities of novel quinazolinone derivatives.

Anticancer Activity: Targeting EGFR Tyrosine Kinase

Mechanistic Rationale

Impaired cell cycle regulation driven by Epidermal Growth Factor Receptor (EGFR) mutations is a primary driver of non-small cell lung cancer (NSCLC). The rationale behind targeting the ATP-binding pocket of EGFR with a quinazolinone core lies in its bioisosteric relationship with the adenine ring of ATP[2]. Recent structural optimizations have focused on reversible EGFR-TK inhibitors. By introducing a hydrophobic head (N-aryl/alkyl groups) at the 2-position and a hydrophobic tail (e.g., a phenoxy group) at the 6-position, novel derivatives can achieve nanomolar affinity[2]. Furthermore, specific halogenation—such as 3,4-difluoro or 3,5-difluoro substitutions on the phenyl ring—significantly enhances binding via stable hydrogen bonds with R817 and T830 residues, alongside cation-π interactions with K72[3].

Quantitative Efficacy Data

The table below summarizes the in vitro inhibitory activity of recently synthesized quinazolinone derivatives compared to FDA-approved reference drugs.

CompoundStructural ModificationTargetIC₅₀ ValueReference DrugRef
Compound 8b 2-((2-chlorobenzyl)amino)-6-phenoxyEGFR-TK1.37 nMErlotinib[2]
Compound 5k 3,4-Difluoro-phenylimino conjugateEGFRwt-TK10.0 nMGefitinib[3]
Compound III-3i Schiff base conjugateMCF-7 Cell Line0.035 µMDoxorubicin[4]
Pathway Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-type/Mutant) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Quinazolinone Novel Quinazolinone Derivative (Inhibitor) Quinazolinone->EGFR Competitive Binding (ATP Pocket) Quinazolinone->Downstream Blocks Apoptosis Cell Cycle Arrest & Apoptosis Quinazolinone->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Diagram 1: Mechanism of EGFR pathway inhibition by novel quinazolinone derivatives.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) EGFR Kinase Assay

To accurately determine the IC₅₀ of these highly conjugated heterocycles, standard fluorescence assays are inadequate due to compound auto-fluorescence. We utilize an HTRF assay as a self-validating system.

  • Enzyme Preparation : Incubate 0.5 ng of recombinant EGFR-TK with the synthesized quinazolinone derivative in a kinase assay buffer containing 10 µM ATP and 5 mM Mg²⁺.

    • Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates, mimicking the physiological intracellular environment necessary for kinase activity.

  • Reaction Initiation & Termination : Initiate the reaction by adding a biotinylated poly-(Glu, Tyr) peptide substrate. Incubate at room temperature for 30 minutes, then terminate the reaction by adding 0.5 M EDTA.

    • Causality: EDTA acts as a rapid chelator of Mg²⁺, instantly halting kinase activity and ensuring a precise kinetic window for IC₅₀ calculation.

  • Detection : Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665. Read the fluorescence emission at 620 nm and 665 nm after a time delay.

    • Causality: The time-delayed readout of HTRF allows short-lived background auto-fluorescence (common in quinazolinones) to decay, yielding a high signal-to-noise ratio.

Antimicrobial Activity: Overcoming Efflux and Resistance

Mechanistic Rationale

The global rise of drug-resistant Gram-negative bacteria necessitates alternative scaffolds. Standard quinolones target DNA gyrase but are thwarted by mutations at Ser83 and Asp87, alongside robust efflux pump activity. Recently, quinazolinone scaffolds featuring an indole or indole-like moiety have been discovered to target DNA gyrase without interacting with the Ser83/Asp87 sites, successfully circumventing known resistance mechanisms[5]. In agricultural applications, novel derivatives have also shown the ability to disrupt key redox-related defense enzymes in plant bacteria like Xanthomonas oryzae (Xoo), inducing bacterial apoptosis via ROS accumulation[6].

Quantitative Efficacy Data
CompoundTarget OrganismMechanism / TargetEfficacy (EC₅₀ / MIC)Reference DrugRef
Compound D32 Xanthomonas oryzae (Xoo)Redox enzyme disruption1.5 µg/mLBismerthiazol (31.9 µg/mL)[6]
Compound 1 P. aeruginosa (Efflux-defective)DNA Gyrase (Non-Ser83/Asp87)High InhibitionCiprofloxacin[5]
Workflow Visualization

Antimicrobial_Workflow Synthesis Quinazolinone Synthesis (Schiff Base & Cyclization) Purification Purification & Validation (FT-IR, NMR, LC-MS) Synthesis->Purification InVitro In Vitro Screening (Broth Microdilution) Purification->InVitro Target Target Identification (e.g., DNA Gyrase Assay) InVitro->Target Active Hits SAR 3D-QSAR & SAR Analysis InVitro->SAR Data Collection Target->SAR Binding Affinity SAR->Synthesis Rational Redesign

Diagram 2: Iterative workflow for the discovery and optimization of antimicrobial quinazolinones.

Experimental Protocol: Resazurin-Assisted Broth Microdilution Assay

Because novel quinazolinones are highly lipophilic, they often precipitate in aqueous media, creating turbidity that mimics bacterial growth and confounds standard optical density (OD) readings.

  • Inoculum Preparation : Standardize bacterial suspensions (e.g., E. coli, P. aeruginosa) to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution : Perform two-fold serial dilutions of the quinazolinone compounds in 96-well plates.

    • Causality: Two-fold dilutions provide a logarithmic scale of concentrations, which is mathematically essential for accurately pinpointing the Minimum Inhibitory Concentration (MIC).

  • Viability Indication : Add 10 µL of a 0.015% resazurin dye solution to each well and incubate for 18-24 hours at 37°C.

    • Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by the metabolic activity of viable cells. This provides a self-validating, colorimetric readout that completely isolates true biological viability from physical compound precipitation.

Synthetic Methodologies and Structural Validation

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones typically proceeds via a conventional Schiff base mechanism followed by cyclization[4].

Experimental Protocol: General Synthesis Workflow
  • Schiff Base Formation : React substituted anthranilic acid (1.0 eq) with an aromatic amine (1.1 eq) in absolute ethanol under reflux for 4 hours.

    • Causality: Absolute ethanol is chosen over aqueous solvents to prevent the premature hydrolysis of the delicate imine intermediate.

  • Cyclization : Introduce the substituted benzaldehyde (1.2 eq) in the presence of glacial acetic acid and reflux for an additional 6-8 hours.

    • Causality: Glacial acetic acid serves a dual purpose here; it acts as an excellent solvent for the hydrophobic intermediates while simultaneously providing the acid catalysis required to drive the dehydration and subsequent ring closure to completion.

  • Purification : Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol.

    • Causality: Rapid cooling in ice water crashes out the highly hydrophobic quinazolinone product, while leaving unreacted polar starting materials and acetic acid dissolved in the aqueous phase, ensuring high purity (>95%) prior to LC-MS and ¹H-NMR validation.

References

  • Nematpour M, Rezaee E, Nazari M, et al. "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research, 2022.

  • "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." Taylor & Francis, 2020. 3

  • Tokalı FS. "Recent advances in quinazolinone derivatives: structure, design and therapeutic potential." Future Med Chem, 2025.

  • "Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives." ACS Publications, 2023. 6

  • Mohammadi S. "Synthesis and Evaluation of Novel Quinazolinone Derivatives as Promising Gram-Negative Antibacterial Agents Targeting DNA Gyrase." Diva Portal, 2024. 5

  • "Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors." International Journal of Pharmaceutical, Biological and Chemical Sciences (IJPBS), 2022. 4

Sources

Exploratory

Strategic Exploitation of the Quinazolinone Scaffold: A Technical Guide to Therapeutic Targets and Validation Workflows

Executive Summary The quinazolinone scaffold—a fused bicyclic system comprising a pyrimidine ring fused with a benzene ring—has cemented its status as a "privileged structure" in medicinal chemistry[1]. Its inherent stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold—a fused bicyclic system comprising a pyrimidine ring fused with a benzene ring—has cemented its status as a "privileged structure" in medicinal chemistry[1]. Its inherent structural flexibility allows for precise pharmacological modulation, making it a cornerstone in the development of targeted therapeutics, particularly in oncology and inflammatory diseases[2]. This whitepaper dissects the primary molecular targets of quinazolinone derivatives, providing researchers and drug development professionals with a mechanistic understanding and self-validating experimental protocols to accelerate preclinical pipelines.

Mechanistic Profiling of Key Therapeutic Targets

Epidermal Growth Factor Receptor (EGFR)

Quinazolinone derivatives act as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain[3]. By mimicking the adenine ring of ATP, the quinazolinone core anchors into the hinge region of the kinase, forming critical hydrogen bonds[4]. This blockade prevents receptor autophosphorylation, effectively shutting down downstream MAPK and AKT signaling cascades, which are notorious drivers of tumor proliferation. Prolonged inhibition downregulates survival signals, pushing the cell toward apoptosis.

Phosphoinositide 3-Kinases (PI3K)

Isoform-selective targeting of PI3Kγ and PI3Kδ has emerged as a major therapeutic avenue for hematological malignancies and inflammatory disorders[2]. Quinazolinones disrupt substrate binding within the ATP-binding pocket of these specific isoforms, inducing conformational changes that halt the conversion of PIP2 to PIP3[5]. This targeted disruption starves the cell of critical survival signals while sparing wild-type tissues that rely on PI3Kα/β isoforms.

Tubulin Polymerization Dynamics

Beyond kinase inhibition, quinazolinones are formidable cytoskeletal disruptors. They bind with high affinity to the colchicine-binding site on tubulin heterodimers[6]. This interaction sterically hinders the addition of new tubulin subunits, preventing the assembly of functional microtubules[5]. The resulting mitotic spindle failure triggers persistent G2/M phase cell cycle arrest and subsequent apoptosis, a mechanism highly effective against multidrug-resistant tumor phenotypes[1].

Poly(ADP-ribose) Polymerase-1 (PARP-1)

In the realm of DNA damage response, quinazolinones have demonstrated significant efficacy as PARP-1 inhibitors[7]. By competing with NAD+ at the enzyme's catalytic domain, they trap PARP-1 on single-strand DNA breaks. In cells harboring BRCA1/2 mutations, this leads to the accumulation of double-strand breaks during the S phase, exploiting the principle of synthetic lethality to selectively eradicate tumor cells.

Quantitative Target Affinity Profile

To benchmark novel derivatives, it is critical to understand the established pharmacological windows. The following table summarizes the quantitative data for quinazolinone-mediated target inhibition.

Therapeutic TargetPrimary Mechanism of ActionRepresentative In Vitro ModelsTypical IC₅₀ Range
EGFR (wt & mutant) ATP-competitive kinase inhibitionA549, MCF-7, Bladder Cancer10 nM – 5 µM
PI3K (γ/δ isoforms) Isoform-selective ATP-pocket bindingLeukemic cells, Macrophages0.5 µM – 10 µM
Tubulin Colchicine-site binding; polymerization blockadeHeLa, PC-3, Pancreatic Cancer1 µM – 15 µM
PARP-1 NAD+ competitive inhibition; SSB repair blockadeBRCA-mutated Breast/Ovarian10 nM – 100 nM

Visualizing the Pharmacological Landscape

G Quinazolinone Quinazolinone Derivatives EGFR EGFR (RTK) Quinazolinone->EGFR ATP-competitive inhibition PI3K PI3K (γ/δ) Quinazolinone->PI3K Isoform-selective inhibition Tubulin Tubulin Assembly Quinazolinone->Tubulin Colchicine-site binding PARP1 PARP-1 Enzyme Quinazolinone->PARP1 NAD+ competitive blockade Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Downregulates MAPK/AKT PI3K->Apoptosis Blocks mTOR survival CellArrest G2/M Phase Arrest Tubulin->CellArrest Microtubule destabilization PARP1->Apoptosis Synthetic lethality CellArrest->Apoptosis Prolonged mitotic failure

Multi-target signaling modulation by quinazolinone derivatives leading to apoptosis.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on assays that inherently validate their own outputs. The following protocols are engineered with built-in causality and control mechanisms to ensure data integrity.

Protocol A: In Vitro Tubulin Polymerization Kinetic Assay

Causality & Rationale: This cell-free assay directly measures the effect of quinazolinone derivatives on microtubule assembly by monitoring light scattering (absorbance at 340 nm).

  • Preparation of Tubulin Matrix: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Expert Insight: PIPES maintains the optimal physiological pH, EGTA chelates calcium (which prematurely depolymerizes microtubules), and Mg²⁺ is an absolute requirement for GTP binding.

  • Compound Incubation (Self-Validating Setup): Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the quinazolinone derivative (e.g., 10 µM), Colchicine (10 µM, positive control), and 0.1% DMSO (vehicle control).

    • Expert Insight: Including both a known inhibitor (Colchicine) and a vehicle ensures the assay window is valid. If the DMSO well fails to polymerize, the tubulin is degraded; if Colchicine fails to inhibit, the buffer conditions are flawed.

  • Initiation of Polymerization: Add 1 mM GTP and 10% glycerol to all wells immediately before reading.

    • Expert Insight: GTP provides the thermodynamic driving force for polymerization, while glycerol lowers the critical concentration of tubulin required for assembly, ensuring a robust signal.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. A flattened curve compared to the DMSO control confirms tubulin inhibition.

Protocol B: Cell-Based EGFR Autophosphorylation Assay (ELISA)

Causality & Rationale: To confirm that in vitro kinase inhibition translates to cellular target engagement, we must measure the reduction of phosphorylated EGFR in a living system.

  • Cell Starvation: Seed A549 human lung carcinoma cells in 6-well plates. Once 80% confluent, replace media with serum-free DMEM for 24 hours.

    • Expert Insight: Serum starvation silences basal background phosphorylation caused by undefined growth factors in FBS, ensuring that subsequent EGF stimulation produces a dynamic, measurable signal.

  • Target Engagement: Pre-incubate the cells with the quinazolinone derivative at varying concentrations (0.1 µM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human EGF (100 ng/mL) for exactly 15 minutes.

    • Expert Insight: This specific time point captures the peak of rapid receptor dimerization and autophosphorylation before receptor internalization and degradation occur.

  • Lysis and Quantification: Wash rapidly with ice-cold PBS to halt signaling. Lyse cells in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Quantify p-EGFR (Tyr1068) using a validated sandwich ELISA.

    • Expert Insight: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the phosphate groups post-lysis, resulting in false-positive inhibition data.

Workflow Visualization

Workflow Synthesis Quinazolinone Synthesis & QC Screening High-Throughput Phenotypic Screening Synthesis->Screening TargetID Target Identification (Kinase Profiling) Screening->TargetID Validation In Vitro Validation (e.g., Tubulin Assay) TargetID->Validation InVivo In Vivo Efficacy (Xenograft Models) Validation->InVivo

End-to-end preclinical validation workflow for novel quinazolinone compounds.

Conclusion

The quinazolinone pharmacophore offers an unparalleled canvas for rational drug design. By systematically profiling these compounds against high-value targets like EGFR, PI3K, tubulin, and PARP-1, and validating them through rigorous, self-contained experimental protocols, researchers can significantly de-risk the preclinical development of next-generation therapeutics.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death Source: PMC URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: PMC URL: [Link]

  • Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: Frontiers URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: MDPI URL: [Link]

Sources

Foundational

Engineering the Quinazolin-4(3H)-one Scaffold: A Comprehensive Guide to the Structure-Activity Relationships and Synthetic Workflows of 2,3-Disubstituted Derivatives

Executive Summary As a Senior Application Scientist specializing in heterocyclic library design, I frequently encounter the quinazolin-4(3H)-one core. Recognized as a "privileged scaffold" in medicinal chemistry, this fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic library design, I frequently encounter the quinazolin-4(3H)-one core. Recognized as a "privileged scaffold" in medicinal chemistry, this fused bicyclic system provides a rigid, planar framework ideal for projecting functional groups into deep receptor pockets. While mono-substituted variants offer baseline bioactivity, it is the 2,3-disubstitution pattern that unlocks profound pharmacological versatility. By strategically varying the steric and electronic properties at the C-2 and N-3 positions, researchers can fine-tune the molecule to target everything from receptor tyrosine kinases (e.g., EGFR, VEGFR-2) in oncology to essential bacterial enzymes (e.g., MurA, DNA gyrase) in infectious diseases.

This whitepaper dissects the structure-activity relationship (SAR) of 2,3-disubstituted quinazolinones, detailing the mechanistic rationale behind substituent selection, outlining field-proven synthetic methodologies, and providing self-validating biological assay protocols.

Mechanistic Rationale: The 2,3-Disubstitution Paradigm

The pharmacological efficacy of quinazolinones is not accidental; it is a direct consequence of their 3D spatial arrangement. The C-2 and N-3 positions are adjacent, meaning substituents here experience significant steric interaction, which dictates the dihedral angle of the N-3 aromatic or aliphatic ring relative to the planar quinazolinone core.

  • C-2 Position (Electronic & Lipophilic Tuning): Substituents at C-2 (such as alkyl, aryl, heteroaryl, or styryl groups) primarily modulate the electron density of the pyrimidinone ring. For instance, electron-donating groups (EDGs) at C-2 can increase the nucleophilicity of the core, enhancing[1]. Furthermore, bulky hydrophobic groups at C-2 often act as anchors in lipophilic receptor pockets.

  • N-3 Position (Target Anchoring & Hydrogen Bonding): The N-3 position typically projects outward into solvent-exposed regions or secondary binding clefts. Substituting this position with aryl, amino, or heterocyclic systems allows for critical hydrogen bonding or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions. For example, in , specific N-3 aryl substitutions are required to achieve synergistic binding and surpass the efficacy of acyclovir.
    
Quantitative SAR Data Summary

To facilitate rapid comparison, the following table synthesizes recent quantitative SAR data across various therapeutic targets.

C-2 SubstituentN-3 SubstituentPrimary Target / Biological ActivityEfficacy / PotencyReference
Hydroxyl-substituted PhenylAryl / HeteroarylROS Scavenging / DNA ProtectionUp to 70% DPPH scavengingMDPI, 2021
BenzyloxyphenylSubstituted ArylMurA Inhibition (E. coli)IC

= 8 µM
BMCL, 2017
Mercapto / AlkylthioSalicylamide derivativeVEGFR-2 Inhibition (HepG2 cells)High in vitro cytotoxicityMDPI, 2023
StyrylAromatic ringAntileishmanial ActivityIC

= 0.0128 µg/mL
RJPT, 2022
Alkyl / ArylPhenyl / Bridged PhenylDNA Gyrase Inhibition (E. coli)Moderate to High MICPMC, 2014

Signaling Pathways & Target Interactions

In oncology, 2,3-disubstituted quinazolinones frequently act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases. A classic example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As demonstrated in recent [2], the oxygen atom of the quinazolinone core acts as a critical hydrogen bond acceptor, while the bulky C-2/N-3 substituents occupy the hydrophobic regions of the kinase domain, preventing ATP binding and halting downstream proliferative signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Quinazolinone 2,3-Disubstituted Quinazolinone Quinazolinone->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Quinazolinone->Apoptosis Induces via Blockade Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of EGFR pathway inhibition by 2,3-disubstituted quinazolinones.

Advanced Synthetic Methodologies

To generate diverse SAR libraries efficiently, we rely on the One-Pot, Three-Component Condensation . This method avoids the isolation of unstable intermediates, maximizing atom economy and yield.

Causality of Experimental Choices
  • Why Isatoic Anhydride? The fused benzoxazine-2,4-dione ring of isatoic anhydride is highly susceptible to nucleophilic attack by primary amines at the C-4 carbonyl. This attack drives the thermodynamically favorable expulsion of CO

    
     gas, creating an anthranilamide intermediate in situ.
    
  • Why an Iodine (I

    
    ) Catalyst?  Iodine acts as a mild, inexpensive Lewis acid. It activates the carbonyl group of the incoming aldehyde to facilitate Schiff base formation with the anthranilamide. More importantly, it catalyzes the subsequent oxidative cyclization of the intermediate dihydroquinazolinone into the fully aromatic, stable quinazolin-4(3H)-one.
    
Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolinones
  • Reagent Assembly: In a 50 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), a primary amine (1.2 mmol, to form the N-3 substituent), and an aldehyde (1.2 mmol, to form the C-2 substituent).

  • Catalysis & Solvent: Add catalytic molecular Iodine (I

    
    , 10 mol%) or a solid acid catalyst like Amberlite IR-120. Suspend the mixture in an environmentally benign solvent such as ethanol or water (5 mL).
    
  • Reaction Execution: Stir the mixture at reflux (80–100 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The evolution of CO

    
     bubbles indicates the initial ring-opening phase.
    
  • Workup: Upon completion, cool the mixture to room temperature. Quench the iodine with a saturated solution of sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
  • Purification: Filter the precipitated crude solid. Wash with cold water and recrystallize from hot ethanol to yield the pure 2,3-disubstituted quinazolinone (>95% purity required for bioassays).

Synthetic_Workflow Start Isatoic Anhydride + Amine + Aldehyde Reaction One-Pot Condensation (I2 or Amberlite Catalyst) Start->Reaction Cyclization Oxidative Cyclization (-CO2, -H2O) Reaction->Cyclization Heat/MW Purification Recrystallization / Chromatography Cyclization->Purification Crude Product Characterization NMR, IR, HRMS (Structural Validation) Purification->Characterization >95% Purity Bioassay In Vitro Screening (Self-Validating Controls) Characterization->Bioassay Confirmed Scaffold Bioassay->Start SAR Feedback Loop

Fig 2: Iterative synthetic workflow and self-validating SAR feedback loop.

Biological Validation: Self-Validating Cytotoxicity Protocol

Generating compounds is only half the battle; robust biological evaluation is required to establish true SAR. When screening novel quinazolinones for anticancer activity (e.g., against HepG2 cells), I mandate a self-validating MTT assay protocol to ensure data integrity.

Causality and Self-Validation Mechanics
  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves that the solvent itself is not causing cell death.

  • Positive Control (Sorafenib): Validates the assay's sensitivity. If the IC

    
     of Sorafenib deviates significantly from literature norms (~5-10 µM in HepG2), the entire plate is flagged for systemic error (e.g., cell passage exhaustion or reagent degradation). Data is only accepted if the positive control falls within the expected confidence interval.
    
Protocol: Step-by-Step MTT Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO
    
    
    
    atmosphere to allow for adherence.
  • Compound Treatment: Aspirate the media. Treat the cells with the synthesized quinazolinones at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in fresh media (final DMSO concentration

    
     0.1%). Include Sorafenib wells (positive control) and DMSO-only wells (vehicle control). Incubate for 48 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of pure DMSO to each well to dissolve the formazan. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC

    
     using non-linear regression analysis.
    

References

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study MDPI - International Journal of Molecular Sciences URL:[Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives PubMed Central (PMC) - Research in Pharmaceutical Sciences URL:[Link]

  • Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies PubMed - Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA PubMed - Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies MDPI - Molecules URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to In Silico Modeling of Quinazolinone-Protein Interactions

Foreword The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for treating complex diseases, from cancer to hypertension.[3][4] However, this same versatility presents a significant challenge: understanding and predicting the nuanced interactions that govern the specific biological activity of a given quinazolinone derivative.

This guide is designed for researchers, scientists, and drug development professionals who employ computational tools to navigate this complexity. It is not a mere collection of protocols but a strategic manual grounded in field-proven insights. We will move beyond the "how" to explore the "why"—the causality behind methodological choices, the critical importance of self-validating systems, and the integration of multiple computational techniques to build a robust, predictive model of quinazolinone-protein interactions. Our objective is to empower you to not only execute these in silico experiments but to design them with foresight and interpret their outcomes with expert acuity.

Chapter 1: The Strategic Imperative for Computational Modeling

In the resource-intensive landscape of drug discovery, in silico modeling serves as a critical accelerator. It provides a rational framework for prioritizing research efforts, minimizing costly and time-consuming experimental work, and ultimately increasing the probability of success.[5] For a scaffold as prolific as quinazolinone, computational methods are indispensable for dissecting complex Structure-Activity Relationships (SAR) and guiding the design of next-generation therapeutics with improved potency and selectivity.[6]

The typical computational workflow is an iterative cycle of design, prediction, and validation, where each method informs the next, progressively refining our understanding of the molecular system.

cluster_0 Phase 1: Target & Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Experimental Validation TID Target Identification & Validation PH Pharmacophore Modeling / Virtual Screening TID->PH Known Ligands Dock Molecular Docking PH->Dock QSAR 3D-QSAR Modeling Dock->QSAR Binding Poses MD Molecular Dynamics (Stability Assessment) Dock->MD Top Poses QSAR->Dock Design New Analogs ADMET In Silico ADMET Prediction QSAR->ADMET MD->Dock Confirm Stability Synth Synthesis ADMET->Synth BioAssay Biological Assay Synth->BioAssay BioAssay->QSAR Iterative Refinement

Caption: High-level workflow for in silico drug design.

Chapter 2: Core Methodologies: Principles and Justifications

A successful in silico strategy relies on the synergistic application of multiple computational techniques. Each method offers a unique lens through which to view the quinazolinone-protein interaction, and understanding their individual strengths and limitations is paramount.

Molecular Docking
  • Principle: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.[5] It uses scoring functions to estimate the binding affinity, typically reported as a negative score in kcal/mol, where a more negative value suggests a stronger interaction.[7]

  • Expertise & Causality: For quinazolinone research, docking is the foundational tool for generating a structural hypothesis. It allows us to visualize how a specific derivative might interact with key amino acid residues, providing a rational basis for observed activity. For instance, docking studies on quinazolinone-based EGFR inhibitors consistently show a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region, an interaction that is essential for inhibitory activity.[8][9] The absence of this predicted interaction in a novel compound would be a significant red flag.

  • Trustworthiness & Self-Validation: A docking protocol's reliability is not assumed; it must be proven. The gold standard for validation is redocking . This involves removing the co-crystallized native ligand from a protein's crystal structure and using the docking algorithm to place it back. A successful protocol will reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9][10] This step confirms that the chosen parameters can accurately replicate a known binding mode, instilling confidence in predictions for novel ligands.

Molecular Dynamics (MD) Simulations
  • Principle: While docking provides a static snapshot, MD simulations introduce the dimensions of time and motion. By solving Newton's equations of motion for the atoms in the system, MD simulates the dynamic behavior of the protein-ligand complex in a solvated environment, revealing its stability and conformational flexibility over nanoseconds or longer.[11][12]

  • Expertise & Causality: An excellent docking score does not guarantee a stable interaction. The protein is not a rigid entity. MD simulations are crucial for testing the stability of a docked pose. For a quinazolinone inhibitor, we use MD to answer critical questions: Does the key hydrogen bond predicted by docking remain stable over time? Does the ligand remain within the binding pocket, or does it drift out? Does ligand binding induce significant and potentially unfavorable conformational changes in the protein? The analysis of RMSD, Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy over the simulation trajectory provides quantitative answers.[13][14][15]

  • Trustworthiness & Self-Validation: A valid MD simulation depends on proper system setup and equilibration. The system (protein, ligand, water, ions) must first be energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under constant volume (NVT) and constant pressure (NPT) ensembles until properties like temperature, pressure, and density stabilize. Only after this equilibration phase can the "production" simulation for data collection begin. Skipping these steps can lead to an unstable system and artifact-ridden results.

Quantitative Structure-Activity Relationship (QSAR)
  • Principle: QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[16] For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), this involves correlating the compounds' 3D steric and electrostatic fields with their experimentally determined potencies (e.g., IC₅₀ values).[9][17]

  • Expertise & Causality: QSAR is the engine of lead optimization. Once a validated binding mode is established for a series of quinazolinone analogs, 3D-QSAR can reveal which structural modifications are likely to enhance activity. The output is not just an equation but a set of 3D contour maps. These maps highlight regions where, for example, adding a bulky group (favorable steric contour) or an electronegative group (favorable electrostatic contour) would predict an increase in potency. This provides direct, actionable guidance for designing the next round of synthesis.[18][19]

  • Trustworthiness & Self-Validation: A QSAR model's predictive power must be rigorously validated. Internal validation , often using the leave-one-out cross-validation (q²) method, assesses the model's robustness.[16] However, the true test is external validation , where the model is used to predict the activity of a set of compounds (the "test set") that were not used in its creation. A high predictive correlation coefficient (R²_pred) for the test set indicates that the model can generalize to new chemical matter.[16][18]

Pharmacophore Modeling
  • Principle: A pharmacophore model is an abstract 3D representation of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.[20][21]

  • Expertise & Causality: Pharmacophore modeling is invaluable at the very beginning of a project, especially when a crystal structure of the target protein is unavailable. By aligning a set of known active quinazolinone derivatives, a common feature pharmacophore can be generated.[22] This model then becomes a 3D query for searching large virtual databases to identify novel, structurally diverse compounds that fit the pharmacophoric requirements, a process known as virtual screening.[21]

  • Trustworthiness & Self-Validation: A good pharmacophore model should be able to distinguish active from inactive compounds. Its validity is often tested by "seeding" a database of known inactive compounds with a small number of known actives. A successful screening run should be able to retrieve a high percentage of the actives while rejecting the majority of the inactives.

Chapter 3: Field-Validated Technical Protocols

This chapter provides detailed, step-by-step methodologies for core computational tasks. These protocols are designed to be self-validating and reflect best practices in the field.

Protocol 3.1: Molecular Docking of a Quinazolinone Inhibitor into EGFR

This protocol describes the docking of a novel quinazolinone derivative against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target in cancer therapy.[8][23]

PDB 1. Fetch Protein (PDB ID: 1M17) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 5. Define Grid Box (Center on native ligand) PrepP->Grid Lig 3. Prepare Ligand (2D->3D, assign charges) Dock 6. Run Docking (e.g., AutoDock Vina) Lig->Dock Val 4. Protocol Validation (Redock native ligand, RMSD < 2Å) Val->Grid Validation OK Grid->Dock Analyze 7. Analyze Results (Binding energy, H-bonds, hydrophobic interactions) Dock->Analyze

Caption: Standard workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the crystal structure of EGFR in complex with an inhibitor (e.g., Erlotinib, PDB ID: 1M17) from the Protein Data Bank.[9]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-solvents, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Draw the 2D structure of your novel quinazolinone derivative.

    • Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Protocol Validation (Critical Step):

    • Extract the native ligand (Erlotinib) from the 1M17 structure.

    • Dock Erlotinib back into the prepared protein structure using the intended docking parameters.

    • Calculate the RMSD between the docked pose and the original crystal structure pose. The protocol is considered valid if the RMSD is below 2.0 Å.[10]

  • Grid Generation:

    • Define the docking search space (the "grid box") by centering it on the position of the validated, redocked native ligand. Ensure the box is large enough to accommodate your ligand and allow for rotational and translational sampling.

  • Execution and Analysis:

    • Dock your novel quinazolinone derivative into the prepared receptor grid using software like AutoDock Vina.[16]

    • Analyze the output poses. Focus on the pose with the lowest binding energy.

    • Visualize the top-ranked pose and identify key interactions: hydrogen bonds (especially with Met769), hydrophobic contacts (e.g., with Leu718, Val726), and any π-stacking interactions.[8][23]

Data Presentation Example:

CompoundDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
Erlotinib (Ref)-10.1Met769Leu718, Val726, Ala743, Leu844
Quinazolinone-A-11.2Met769, Thr790Leu718, Val726, Met793, Leu844
Quinazolinone-B-9.5Met769Leu718, Val726, Leu844
Protocol 3.2: MD Simulation of a Quinazolinone-Tubulin Complex

This protocol assesses the stability of a docked quinazolinone derivative in the colchicine binding site of tubulin, a mechanism for anticancer activity.[13][24][25]

Start 1. Start with Docked Quinazolinone-Tubulin Complex Topo 2. Generate Topologies (CHARMM36m for protein, CGenFF for ligand) Start->Topo Solvate 3. Solvate & Neutralize (Add water box, add ions) Topo->Solvate Min 4. Energy Minimization Solvate->Min Equil 5. Equilibration (NVT followed by NPT) Min->Equil Prod 6. Production MD Run (e.g., 100 ns) Equil->Prod Traj 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj

Caption: Workflow for a molecular dynamics simulation.

Step-by-Step Methodology:

  • System Preparation:

    • Begin with the top-ranked docked pose of your quinazolinone-tubulin complex from Protocol 3.1.

    • Choose appropriate force fields. For the protein, CHARMM or AMBER force fields are standard. For the quinazolinone ligand, a compatible general force field (e.g., CGenFF, GAFF) is required. Generate topology and parameter files for both protein and ligand.

  • Solvation and Neutralization:

    • Place the complex in the center of a periodic water box (e.g., TIP3P water model), ensuring a minimum distance (e.g., 10 Å) between the protein and the box edges.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

  • Minimization and Equilibration:

    • Perform a staged energy minimization, first on the solvent and ions, and then on the entire system, to relax the structure.

    • Perform a short (e.g., 100-500 ps) NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature (e.g., 300 K), often with restraints on the protein backbone.

    • Perform a longer (e.g., 1-2 ns) NPT (constant Number of particles, Pressure, Temperature) simulation to adjust the system density to the target pressure (1 atm). Monitor temperature, pressure, and density plots to confirm equilibrium has been reached.

  • Production Simulation:

    • Run the production MD simulation for a duration sufficient to observe the behavior of the complex (e.g., 50-100 ns) with no restraints.[11][26] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached a stable state.[13]

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible regions. High fluctuation in binding site residues may indicate instability.[14]

    • Hydrogen Bond Analysis: Monitor the formation and breakage of key hydrogen bonds between the ligand and protein throughout the simulation to assess their stability.[15]

Chapter 4: An Integrated Approach: The Synergy of Computational Methods

The true predictive power of in silico modeling is realized when these techniques are used in concert. Each method validates and informs the others, creating a robust workflow that builds confidence in the final designed compounds.

cluster_workflow Integrated In Silico Workflow Pharm Pharmacophore Modeling 1. Identify key features from known actives. 2. Use as 3D query for virtual screening. Dock Molecular Docking 1. Dock virtual screening hits. 2. Prioritize based on score and pose. 3. Establish initial SAR. Pharm->Dock Provides Hits QSAR 3D-QSAR 1. Build model with docked actives. 2. Generate contour maps. 3. Guide rational design of new, potent analogs. Dock->QSAR Provides Poses & Initial Data MD Molecular Dynamics 1. Test stability of top-designed analog. 2. Confirm key interactions are maintained. 3. Final validation before synthesis. Dock->MD Provides Best Candidate QSAR->Dock Suggests New Designs

Caption: The synergistic relationship between core in silico techniques.

A typical project might proceed as follows:

  • Initiation: A pharmacophore model is built from a small set of known quinazolinone inhibitors for a target like COX-2.[20][22]

  • Hit Finding: This model is used to screen a large virtual library, identifying hundreds of potential hits that fit the required 3D chemical features.

  • Hit Prioritization: These hits are then subjected to molecular docking into the COX-2 active site.[27] Compounds are ranked based on their docking scores and visual inspection of their binding poses. The top 20-30 compounds form the basis for initial SAR.

  • Lead Optimization: After initial biological testing, a 3D-QSAR model is constructed using the active compounds.[28] The resulting contour maps suggest that adding a halogen at position 7 and a small hydrophobic group at position 2 of the quinazolinone ring should increase potency.

  • Final Validation: Based on this guidance, a new lead compound is designed in silico. It is docked, and its predicted affinity is significantly improved. Before committing to synthesis, this final candidate is put through a 100 ns MD simulation . The simulation confirms that the ligand remains stably bound and that the key interactions predicted by docking are maintained throughout the simulation.

This integrated, multi-step validation process provides a high degree of confidence that the designed compound has a strong likelihood of being active in a biological assay.

Conclusion and Future Perspectives

The computational methodologies detailed in this guide represent a powerful, rational, and validated approach to understanding and predicting quinazolinone-protein interactions. By moving beyond single-technique analyses to an integrated, self-validating workflow, researchers can significantly enhance the efficiency and success rate of the drug discovery process.

References

  • Chaitanya, P., Deepak Reddy, G., Varun, G., Srikanth, L. M., Prasad, V. V. S. R., & Ravindernath, A. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal Chemistry, 10(7), 711-723. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. M. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Hussein, H. A., Jasim, L. S., & Al-Janabi, H. A. (2023). Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. Chemical Review and Letters, 6(1), 32-41. [Link]

  • Fares, M., Aboutaleb, N., El-Sayed, N., & El-Tanany, E. (2022). Design, synthesis, biological evaluation, and molecular docking of novel quinazolinone EGFR inhibitors as targeted anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2261. [Link]

  • Sree, S. K., Rani, G. S., & Kumar, B. V. (2022). Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. International Journal of Pharmaceutical and Biological Science Archive, 10(5), 1-12. [Link]

  • Kostakis, G. E., & Marakos, P. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. [Link]

  • Al-Rashood, S. T., Aboldahab, I. A., & Al-Omary, F. A. M. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie. [Link]

  • Idrissi, M. E., Aouidate, A., & Ghamali, M. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • Rasyid, A. A., Arfan, A., & Emran, K. M. (2026). Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Mittal, A., Arora, R., & Kakkar, R. (2015). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Journal of Theoretical and Computational Chemistry, 14(01), 1550004. [Link]

  • Chaitanya, P., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science Publishers. [Link]

  • Slater, A., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 13(10), 1225-1233. [Link]

  • Abdullahi, M., et al. (2019). Molecular docking and quantitative structure-activity relationship study of anti-ulcer activity of quinazolinone derivatives. Journal of King Saud University - Science, 31(4), 1208-1217. [Link]

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42784-42805. [Link]

  • Wang, Y., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Chaitanya, P., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-Inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. PubMed. [Link]

  • Alam, M. J., et al. (2026). Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry, 19(10), 105988. [Link]

  • Hamza, S., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. Biointerface Research in Applied Chemistry, 14(6), 133. [Link]

  • Istighfari, Z. N., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(5), 2368-2376. [Link]

  • Unknown. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Li, J., et al. (2021). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, 45(9), 4626-4631. [Link]

  • Patel, K., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. Slideshare. [Link]

  • Mohammadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20119. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 19(7), 8836-8849. [Link]

  • Amrutkar, R. D., & Ranawat, M. S. (2023). In silico studies of quinazolinone analogues to distinguish their hypothetical binding mode using the X-ray crystal structure human carbon anhydrase II (HCAII) enzyme complex with sugar sulfamate for anticonvulsant activity. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 585-591. [Link]

  • Sharma, S., et al. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. PMC. [Link]

  • Noolvi, M. N., & Patel, H. M. (2013). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Journal of Universitas Airlangga. [Link]

  • Wang, Y., et al. (2019). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. Molecular Simulation, 45(18), 1492-1506. [Link]

  • Suksrichavalit, T., et al. (2020). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 5(31), 19576-19588. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4783. [Link]

  • Noolvi, M. N., & Patel, H. M. (2026). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Raffa, D., et al. (2017). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 60(11), 4676-4687. [Link]

  • El-Gamal, M. I., et al. (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry, 18(10), 105260. [Link]

  • Singh, S., et al. (2022). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 19(5), 452-462. [Link]

  • Raj, R., & Singh, S. K. (2023). In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Unknown. (2025). In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. [Link]

  • Hosseini, R., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics, 4, 1374567. [Link]

  • Idrissi, M. E., Aouidate, A., & Ghamali, M. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC. [Link]

  • Kale, M. S., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 20-25. [Link]

  • Unknown. (2024). Computational Tools for Protein-ligand Interaction Prediction. Hilaris Publisher. [Link]

  • Unknown. (2023). Scoring Functions for Prediction of Protein-Ligand Interactions. ResearchGate. [Link]

  • Unknown. (2026). How to Predict Protein–Ligand Binding Affinity. Rowan. [Link]

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Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones

Application Note: Advanced Protocols for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Executive Summary & Pharmacological Context The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Executive Summary & Pharmacological Context

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1]. Notably, 2,3-disubstituted derivatives form the core of several central nervous system (CNS) drugs, such as methaqualone and mecloqualone[2]. This application note details highly efficient, atom-economical protocols for synthesizing these complex heterocycles, focusing on a green, solvent-free multicomponent reaction (MCR) and an advanced palladium-catalyzed carbonylative approach.

Mechanistic Rationale: The 3-Component Reaction (3-MCR)

The most robust and environmentally benign method for constructing the 2,3-disubstituted quinazolin-4(3H)-one core is the one-pot, three-component reaction utilizing isatoic anhydride, a primary amine, and an orthoester[3].

Causality of the Reaction Design:

  • Isatoic Anhydride as an Activated Electrophile: Isatoic anhydride undergoes nucleophilic attack by the primary amine. The subsequent irreversible extrusion of carbon dioxide gas (CO₂) provides a massive thermodynamic driving force, pushing the equilibrium entirely toward the formation of the intermediate anthranilamide[1].

  • Orthoester as a C-2 Synthon: The orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) acts as both the carbon source for the C-2 position and a dehydrating agent. It condenses with the anthranilamide intermediate, followed by an intramolecular cyclization that eliminates alcohol and water to yield the final heterocycle[2].

MCR_Mechanism IA Isatoic Anhydride (Electrophile) IM Anthranilamide Intermediate (- CO₂) IA->IM Nucleophilic Attack & Decarboxylation PA Primary Amine (Nucleophile) PA->IM Nucleophilic Attack & Decarboxylation PR 2,3-Disubstituted Quinazolin-4(3H)-one IM->PR Cyclocondensation (- ROH, - H₂O) OE Orthoester (C-2 Synthon) OE->PR Condensation

Mechanistic pathway of the solvent-free 3-component synthesis of quinazolin-4(3H)-ones.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

This protocol leverages microwave irradiation under solvent-free conditions to maximize yield while minimizing reaction time and toxic waste[2][3].

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine (e.g., aniline or substituted derivative) (1.0 mmol)

  • Orthoester (e.g., triethyl orthoacetate) (1.2 mmol)

Step-by-Step Methodology & Rationale:

  • Reagent Mixing: In a 10 mL microwave-safe reaction vial, combine isatoic anhydride, the primary amine, and the orthoester.

    • Expert Insight (Causality): Conducting this reaction solvent-free increases the effective molarity of the reactants. This high concentration maximizes the intermolecular collision rate, which is critical for driving the initial bimolecular ring-opening step without the need for toxic organic solvents[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 20–30 minutes.

    • Expert Insight (Causality): The final dehydrative ring-closure of the amidine intermediate is the rate-limiting step. Microwave dielectric heating provides rapid, uniform energy transfer that overcomes this activation barrier exponentially faster than conventional oil-bath heating (which requires ~5 hours at 120 °C)[4].

  • Cooling & Precipitation: Allow the reaction vessel to cool to room temperature. The crude product typically solidifies upon cooling.

  • Purification (Self-Validating Step): Triturate and wash the crude solid with ice-cold ethanol (3 × 5 mL), then filter under a vacuum.

    • Expert Insight (Causality): The target quinazolinones exhibit poor solubility in cold ethanol, whereas unreacted orthoesters and trace amine impurities are highly soluble. This differential solubility acts as a built-in purification mechanism, reliably isolating the pure product without column chromatography[3].

  • Quality Control: Validate the product via TLC (UV active spot) and IR spectroscopy. A successful reaction is confirmed by the disappearance of the anhydride C=O stretch (~1750 cm⁻¹) and the appearance of the characteristic quinazolinone amide C=O stretch (~1680 cm⁻¹)[5].

Alternative Strategy: Palladium-Catalyzed Carbonylative Synthesis

Causality of the Catalytic Design:

  • Mo(CO)₆ as a Dual-Action Reagent: Handling pressurized CO gas cylinders poses significant safety risks in standard laboratories. Molybdenum hexacarbonyl [Mo(CO)₆] safely releases CO gas in situ upon heating. Simultaneously, the low-valent molybdenum acts as a reducing agent, converting the inert nitro compound into a reactive primary amine in situ, which immediately participates in the palladium-catalyzed cascade annulation[7].

Pd_Catalysis A 2-Iodoaniline Cat Pd Catalyst Cascade Annulation A->Cat One-Pot Reaction Mixture B Nitro Compound (R-NO₂) B->Cat One-Pot Reaction Mixture C Acid Anhydride C->Cat One-Pot Reaction Mixture D Mo(CO)₆ (Solid CO Source & Reductant) D->Cat One-Pot Reaction Mixture Prod 2,3-Disubstituted Quinazolin-4(3H)-one Cat->Prod Carbonylative Cyclization

Workflow of the Pd-catalyzed four-component carbonylative synthesis.

Quantitative Data & Substrate Scope

The electronic nature of the primary amine significantly influences the reaction kinetics and overall yield in the 3-MCR protocol. The table below summarizes the expected outcomes based on empirical data[4].

Amine Substituent TypeElectronic NatureReaction Time (Microwave, 140 °C)Expected Yield (%)
Electron-Donating (e.g., -OMe, -CH₃)Activating (Increased Nucleophilicity)20 min85 – 95%
Neutral (e.g., -H)Baseline20 – 25 min80 – 88%
Electron-Withdrawing (e.g., -NO₂, -Cl)Deactivating (Decreased Nucleophilicity)30 – 45 min60 – 75%
Sterically Hindered (e.g., ortho-substituted)Steric Hindrance at Reaction Center40 – 60 min50 – 65%

Data summarized from comparative studies on multicomponent quinazolinone syntheses under solvent-free conditions[2][4].

References

  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) Source: PMC (National Institutes of Health) URL: [Link][1]

  • Title: Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs Source: RSC Advances URL: [Link][2]

  • Title: Palladium-catalyzed four-component carbonylative synthesis of 2,3-disubstituted quinazolin-4(3H)-ones: Convenient methaqualone preparation Source: Journal of Catalysis URL: [Link][6]

Sources

Application

analytical methods for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone characterization

Application Note: Analytical Characterization of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone Executive Summary & Scientific Context This application note details the analytical framework for the structural confirmatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Executive Summary & Scientific Context

This application note details the analytical framework for the structural confirmation and purity assessment of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone . This molecule belongs to the 2,3-disubstituted quinazolinone class, a scaffold historically significant in medicinal chemistry for sedative-hypnotic (e.g., Methaqualone analogues) and antimicrobial activity.

The specific substitution pattern—a propyl chain at C2 and a meta-nitro aromatic ring at N3 —presents unique analytical challenges. The lipophilicity of the propyl group contrasts with the polarity of the nitro group, requiring a tailored Reverse-Phase HPLC (RP-HPLC) method for impurity profiling. Furthermore, distinguishing this regioisomer from potential synthesis by-products (such as the O-acylated isomers or open-ring amides) requires rigorous spectroscopic validation.

Target Molecule Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 309.32 g/mol

  • Core Scaffold: 4(3H)-Quinazolinone[1][2][3][4][5][6][7][8][9]

  • Critical Quality Attributes (CQAs): Purity (>98%), Residual 3-nitroaniline content (<0.1%), Moisture content, Crystal polymorphism.

Analytical Workflow & Logic

The characterization strategy relies on a "Triangulation of Evidence" approach:

  • Separation (HPLC-UV): Quantifies purity and isolates synthesis intermediates.

  • Identification (NMR/IR): Confirms the connectivity of the propyl chain and the meta-substitution of the phenyl ring.

  • Verification (MS): Validates molecular mass and fragmentation patterns.[10]

Workflow Visualization

AnalyticalWorkflow cluster_decision Decision Gate Sample Crude Sample (Synthesis Product) HPLC RP-HPLC (C18) (Purity & Impurities) Sample->HPLC Dissolve in ACN IR FT-IR (Functional Groups) Sample->IR Solid State (KBr) NMR 1H / 13C NMR (Structural Connectivity) Sample->NMR Dissolve in DMSO-d6 MS LC-MS/MS (MW & Fragmentation) HPLC->MS Peak Identification Report CoA Generation (Certificate of Analysis) HPLC->Report % Purity IR->Report NO2/C=O Confirm NMR->Report Structure Confirm MS->Report MW Confirm

Figure 1: Analytical workflow for quinazolinone characterization. The central decision gate is HPLC purity profiling.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate the target compound from unreacted precursors (3-nitroaniline, anthranilic acid) and potential by-products (e.g., benzoxazinone intermediates).

Rationale: The 2-propyl group imparts significant hydrophobicity. A C18 column with a gradient elution is necessary to elute the main peak while retaining resolution for the more polar 3-nitroaniline impurity.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 270 nm (nitro group absorbance).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute dimer impurities)
21.09010Re-equilibration
25.09010Stop

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~12–14 min (Predicted).

  • Tailing Factor: < 1.5.

  • Resolution (Rs): > 2.0 between target peak and nearest impurity (likely 3-nitroaniline, which elutes earlier).

Protocol 2: Spectroscopic Identification (NMR & IR)

Objective: To unequivocally prove the chemical structure, distinguishing the n-propyl chain and the specific nitrophenyl isomer.

A. Fourier Transform Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

Functional GroupWavenumber (

)
Interpretation
C=O[1][3] Stretch 1675 – 1685Characteristic of cyclic amide (quinazolinone ring).
C=N Stretch 1600 – 1610Pyrimidine ring unsaturation.
NO₂ (Asymmetric) 1520 – 1535Strong band, confirms nitro substitution.
NO₂ (Symmetric) 1340 – 1350Confirms nitro substitution.
C-H (Aliphatic) 2850 – 2960Propyl chain (methyl/methylene stretches).
B. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Preferred due to solubility and lack of exchangeable proton interference).
    
  • Frequency: 400 MHz or higher.

Expected


 NMR Signals (δ ppm): 
  • Propyl Group (Aliphatic Region):

    • 
       0.90 (t, 3H):  Terminal 
      
      
      
      .
    • 
       1.65 (m, 2H):  Middle 
      
      
      
      .
    • 
       2.45 (t, 2H): 
      
      
      
      attached to the C2 position of the ring (deshielded).
  • Quinazolinone Core (Aromatic Region):

    • 
       7.5 – 8.2 (m, 4H):  Protons of the fused benzene ring (H5, H6, H7, H8). H5 (peri to carbonyl) typically appears most downfield (~8.1-8.2 ppm, d).
      
  • 3-Nitrophenyl Ring (Diagnostic Region):

    • The substitution is meta. This creates a unique splitting pattern distinct from para or ortho isomers.

    • 
       ~8.4 (t, 1H):  H2' (between NO2 and N). Singlet-like triplet due to small coupling.
      
    • 
       ~8.3 (d, 1H):  H4' (ortho to NO2).
      
    • 
       ~7.9 (d, 1H):  H6' (ortho to N).
      
    • 
       ~7.8 (t, 1H):  H5' (meta to both).
      

Interpretation Logic: If the propyl group signals appear as a doublet (6H) and a septet (1H), the synthesis used isobutyryl chloride instead of butyryl chloride (forming the isopropyl analogue). The triplet at 0.90 ppm confirms the n-propyl chain.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and fragmentation analysis. Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Key Data Points:

  • Molecular Ion (

    
    ):  m/z 310.12 (Calculated).
    
  • Adducts: Watch for

    
     at m/z 332.1.
    

Fragmentation Pathway (MS/MS):

  • Precursor: 310.12

  • Loss of Propyl:

    
     43 Da 
    
    
    
    Fragment at m/z ~267.
  • Loss of

    
    : 
    
    
    
    46 Da
    
    
    Fragment at m/z ~264.
  • Quinazolinone Core Cleavage: Characteristic RDA (Retro-Diels-Alder) cleavage of the pyrimidine ring is common in this scaffold.

Synthesis & Impurity Origins (Context for Analysis)

Understanding the synthesis aids in identifying "ghost peaks" in HPLC.

Synthesispath Start1 Anthranilic Acid Inter Benzoxazinone (Intermediate) Start1->Inter Cyclization Start2 Butyric Anhydride Start2->Inter Product 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone (Target) Inter->Product Condensation (Reflux) Impurity2 Impurity B: Hydrolyzed Benzoxazinone Inter->Impurity2 Moisture Hydrolysis Reactant 3-Nitroaniline Reactant->Product Impurity1 Impurity A: Unreacted 3-Nitroaniline Reactant->Impurity1 Incomplete Reaction

Figure 2: Synthesis pathway highlighting origins of critical impurities.

Impurity Management:

  • Impurity A (3-Nitroaniline): Highly toxic. Must be controlled to <100 ppm if used in biological assays. It is more polar than the product and will elute early in the HPLC method described above.

  • Impurity B (N-butyrylanthranilic acid): Result of moisture entering the reaction. Acidic; will tail significantly unless the mobile phase is buffered (hence 0.1% Formic Acid).

References

  • Abbas, S. Y. (2018). "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties." SciSpace. Link

  • BenchChem. (2025).[10][11] "Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec)." BenchChem Technical Guides. Link

  • Mahmoud, M. R., et al. (2017).[4] "Synthesis of Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones and Their Antibacterial Activity." Egyptian Journal of Chemistry. Link

  • Patil, D. A., et al. (2010).[6] "Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review." Research Journal of Pharmacy and Technology. Link

  • Kausar, N., et al. (2016). "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets." RSC Advances. Link

Sources

Method

Application Note: Comprehensive Experimental Design for Pharmacokinetic Evaluation of Quinazolinone Derivatives

Introduction & Mechanistic Context Quinazolinones represent a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from1[1] and 2[2]. Despite their potent in v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Quinazolinones represent a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from1[1] and 2[2]. Despite their potent in vitro pharmacological profiles, the clinical translation of novel quinazolinone derivatives is frequently bottlenecked by suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, these compounds often exhibit high lipophilicity, poor aqueous solubility, and extensive hepatic first-pass metabolism, leading to 3[3].

To navigate these translational hurdles, researchers must deploy a meticulously designed pharmacokinetic (PK) study. This application note provides an authoritative, self-validating experimental framework for the preclinical PK evaluation of quinazolinones. By integrating rational formulation strategies with 4[4], this guide ensures the generation of robust, reproducible, and scientifically defensible data.

Experimental Design Logic: Causality in PK Workflows

A successful PK study does not merely record data; it systematically eliminates experimental artifacts. The causality behind our design choices is as follows:

  • Formulation Strategy : Due to the high logP values typical of quinazolinones, standard aqueous vehicles often cause in vivo precipitation in the bloodstream. We utilize a 1[1] (e.g., 5% DMSO, 20% Captisol® in water). Captisol (a modified cyclodextrin) forms an inclusion complex with the hydrophobic quinazolinone core, ensuring complete dissolution and predictable gastrointestinal absorption.

  • Dosing Routes : Parallel Intravenous (IV) and Per Os (PO) arms are mandatory. The IV arm defines the systemic clearance and volume of distribution, while the PO arm evaluates gastrointestinal absorption, allowing for the calculation of 3[3].

  • Matrix Selection and Preparation : Quinazolinones frequently exhibit 3[3]. Rapid protein precipitation (PPT) using ice-cold acetonitrile is critical. The organic solvent denatures the proteins, disrupting binding interactions and ensuring the total drug (bound + unbound) is extracted into the 5[5].

  • Ionization Strategy : The LC mobile phase is acidified with 0.1% formic acid. This provides an abundance of protons (H⁺) to facilitate positive electrospray ionization (ESI+) of the basic nitrogen atoms within the quinazolinone ring, drastically enhancing 3[3].

Workflow Visualization

PK_Workflow Formulation 1. Formulation (DMSO/Captisol) Dosing 2. In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling 3. Serial Blood Sampling (Time-course) Dosing->Sampling Prep 4. Sample Preparation (Protein Precipitation) Sampling->Prep LCMS 5. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Analysis 6. NCA PK Analysis (Bioavailability, Clearance) LCMS->Analysis

Fig 1. Sequential workflow for in vivo pharmacokinetic studies of quinazolinones.

Step-by-Step Experimental Protocols

Protocol 1: In Vivo Dosing and Sampling (Rodent Model)

Self-Validating Step: Utilizing a crossover design or highly standardized parallel groups minimizes inter-subject variability, ensuring the PK differences observed are compound-driven, not model-driven.

  • Animal Preparation : Fast adult male Swiss mice or Sprague-Dawley rats for 12 hours prior to PO dosing to eliminate food-drug interactions. IV-dosed animals may remain fed.

  • Formulation Preparation : Dissolve the quinazolinone derivative in 5% DMSO. Gradually add 20% Captisol in sterile water while vortexing until a 1[1].

  • Administration :

    • IV Arm: Administer 1-2 mg/kg via the lateral tail vein.

    • PO Arm: Administer 3[3].

  • Blood Collection : Collect 50 µL of blood via the saphenous vein or retro-orbital plexus into K2-EDTA coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation : Centrifuge the blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma to pre-chilled microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation
  • Thawing : Thaw plasma samples on ice to prevent enzymatic degradation of the analyte.

  • Spiking : Aliquot 50 µL of plasma into a clean tube. Add 10 µL of the5[5] (e.g., a structurally similar stable-isotope labeled quinazolinone).

  • Protein Precipitation : Add 150 µL of 5[5] (containing 0.1% formic acid) to the plasma.

  • Extraction : Vortex vigorously for 2 minutes to ensure complete protein denaturation and drug release.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution : Transfer 100 µL of the clear supernatant to an LC vial.

Protocol 3: LC-MS/MS Bioanalysis
  • Chromatographic Separation : Inject 2-5 µL onto a C18 column (e.g.,3[3] or Ascentis Express C18, 50 × 2.1 mm, 2.7 μm) maintained at 40°C.

  • Mobile Phase : Use a gradient elution of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 - 0.7 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the quinazolinone and the IS.

Bioanalytical Method Validation (FDA 2018 Framework)

To ensure trustworthiness, the LC-MS/MS method must be validated according to the 6[6]. A self-validating assay must continuously prove its own reliability through the following parameters:

FDA_Validation Start FDA 2018 Bioanalytical Method Validation Selectivity Selectivity & Specificity (Blank Matrix Check) Start->Selectivity Calibration Calibration Curve (R² ≥ 0.99) Start->Calibration Accuracy Accuracy & Precision (±15% of Nominal) Start->Accuracy Matrix Matrix Effect & Recovery (Consistent Extraction) Start->Matrix Stability Stability (Bench-top, Freeze-Thaw) Start->Stability

Fig 2. Core parameters for FDA-compliant bioanalytical method validation.

  • Selectivity : Analyze blank plasma from at least six different sources to ensure 4[4] with the quinazolinone or IS retention times.

  • Linearity : Construct a calibration curve (e.g., 0.5 to 1000 ng/mL) using linear least-squares regression with a weighting factor (1/x²). The 3[3].

  • Accuracy and Precision : Evaluate Quality Control (QC) samples at low, medium, and high concentrations. The mean accuracy must be within 4[4] (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect : Assess ion suppression or enhancement by comparing the peak area of the analyte spiked into post-extracted blank plasma versus pure solvent.

Data Presentation: Pharmacokinetic Parameters

Following non-compartmental analysis (NCA) of the plasma concentration-time data, key PK parameters are derived. Table 1 illustrates a representative PK profile for a standard 3[3].

Pharmacokinetic ParameterUnitIntravenous (IV) Arm (1 mg/kg)Per Os (PO) Arm (5 mg/kg)
Cmax (Maximum Concentration)ng/mL850.4 ± 45.2120.5 ± 15.3
Tmax (Time to Cmax)h0.0831.5 ± 0.5
AUC0-t (Area Under Curve)ng·h/mL1450.2 ± 110.5500.3 ± 65.4
T1/2 (Half-life)h2.4 ± 0.33.1 ± 0.4
CL (Clearance)L/h/kg0.68 ± 0.05N/A
Vd (Volume of Distribution)L/kg2.35 ± 0.20N/A
%F (Absolute Bioavailability)%100 (Reference)6.90%

Note: The low oral bioavailability (6.90%) highlights the typical ADME challenge associated with the quinazolinone scaffold, often necessitating prodrug approaches or advanced formulation for clinical progression.

References

  • Source: gabionline.
  • Source: resolvemass.
  • Title: Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385)
  • Source: mdpi.
  • Source: wu.ac.
  • Source: benchchem.

Sources

Application

Comprehensive Application Notes and Protocols: Evaluating the Anti-Inflammatory Properties of Quinazolinones

Introduction & Mechanistic Rationale Quinazolinones are a versatile class of nitrogenous heterocyclic compounds that have emerged as highly potent, structurally tunable anti-inflammatory agents. Unlike traditional non-st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazolinones are a versatile class of nitrogenous heterocyclic compounds that have emerged as highly potent, structurally tunable anti-inflammatory agents. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often induce gastrointestinal toxicity due to non-selective cyclooxygenase-1 (COX-1) inhibition, rationally designed quinazolinones offer a pathway to safer therapeutics through selective COX-2 inhibition and upstream modulation of immune signaling.

To evaluate these compounds effectively, researchers must understand their target engagement. Quinazolinones primarily exert their effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Upon lipopolysaccharide (LPS) stimulation, macrophages activate the Nuclear Factor kappa B (NF-κB) pathway, driving the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), COX-2, and tumor necrosis factor-alpha (TNF-α) (1)[1]. Furthermore, structural modifications—such as the integration of thioamide linkers or halogenated phenyl rings—significantly enhance the binding affinity of the quinazolinone core to these receptor complexes (2)[2].

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression (NO Production) NFkB->iNOS COX2 COX-2 Expression (Prostaglandins) NFkB->COX2 Quinazolinone Quinazolinone Derivatives Quinazolinone->TLR4 Inhibits Quinazolinone->NFkB Quinazolinone->COX2

TLR4/NF-κB signaling pathway and points of quinazolinone intervention.

Phase 1: In Vitro Evaluation Protocols

A rigorous in vitro pipeline must follow a logical sequence: establishing non-toxic working concentrations, quantifying the suppression of inflammatory mediators, and confirming target-specific enzyme inhibition.

Cell Viability Assessment (MTT Assay)

Causality & Rationale: Before assessing anti-inflammatory efficacy, it is imperative to rule out false positives caused by compound-induced cytotoxicity. A reduction in inflammatory mediators must be due to pharmacological inhibition, not cell death. Validation Check: Only concentrations yielding >80% cell viability should be selected for subsequent anti-inflammatory assays (1)[1].

Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Treat cells with varying concentrations of the quinazolinone derivative (e.g., 15.6 to 250 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader to calculate percentage viability relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Reaction)

Causality & Rationale: Nitric oxide is a primary signaling molecule in the pathogenesis of inflammation, synthesized by iNOS in activated macrophages. The Griess assay measures nitrite (


), a stable, non-volatile breakdown product of NO, providing a reliable proxy for iNOS activity (3)[3].

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow adherence overnight.

  • Pre-treat with the established non-toxic concentrations of the quinazolinone derivative or a positive control (e.g., Dexamethasone or L-NAME) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression.

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 min in the dark.

  • Add 50 µL of Griess Reagent Part B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 10 min.

  • Measure absorbance at 540 nm. Calculate the NO concentration using a standard curve generated with sodium nitrite.

G Step1 Seed RAW 264.7 Macrophages Step2 Pre-treat with Quinazolinone (1h) Step1->Step2 Step3 Stimulate with LPS (24h) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Add Griess Reagents A & B Step4->Step5 Step6 Measure Absorbance (540 nm) Step5->Step6

Step-by-step workflow for the in vitro Griess assay to measure NO production.

Cyclooxygenase (COX-1/COX-2) Fluorometric Inhibition Assay

Causality & Rationale: To determine the safety and selectivity profile of the quinazolinone derivative, direct enzyme inhibition assays are required. A high COX-2 selectivity index (


 COX-1 / 

COX-2) is the hallmark of a targeted anti-inflammatory drug, minimizing the risk of gastric ulceration associated with COX-1 inhibition (4)[4].

Protocol:

  • Prepare the assay buffer (e.g., Tris-HCl) containing heme and a fluorometric probe such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Add 10 µL of recombinant human COX-1 or COX-2 enzyme to designated wells in a 96-well black microplate.

  • Introduce 10 µL of the test quinazolinone or reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for COX-1) at varying concentrations. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of arachidonic acid (substrate).

  • Immediately read fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Calculate the percent inhibition and determine the

    
     values.
    
Quantitative Summary of Quinazolinone Efficacy

The following table summarizes representative quantitative data from recent literature, demonstrating the superior potency of optimized quinazolinone derivatives compared to standard reference drugs.

Compound / DrugTarget Assay

(µM)
Reference Source
Quinazolinone 8k (Thioamide derivative)NO Production (RAW 264.7)1.122[2]
Quinazolinone 8d (Thioamide derivative)NO Production (RAW 264.7)2.992[2]
Dexamethasone (Positive Control)NO Production (RAW 264.7)14.202[2]
Quinazoline 9b COX-1 Inhibition0.0644[4]
Ibuprofen (Positive Control)COX-1 Inhibition2.194[4]

Phase 2: In Vivo Evaluation Protocols

In vitro success must be translated to physiological efficacy. The carrageenan-induced paw edema model is the gold standard for evaluating acute, localized inflammation and validating the systemic bioavailability of the synthesized compounds.

Carrageenan-Induced Paw Edema in Rats

Causality & Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-1h) is mediated by histamine and serotonin release, while the delayed phase (1-3h) is driven by the overproduction of prostaglandins (via COX-2) and NO. Efficacious quinazolinones typically suppress the delayed phase, confirming their mechanism of action observed in vitro (5)[5]. Validation Check: The positive control (e.g., Indomethacin) must exhibit significant edema reduction (typically >50% at 3 hours) for the assay to be considered a valid testing environment.

Protocol:

  • Fast male Wistar rats (150-200g) overnight with free access to water. Divide into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Quinazolinone test groups (e.g., 25 mg/kg and 50 mg/kg).

  • Measure the basal volume of the right hind paw using a plethysmometer.

  • Administer the treatments orally via gavage.

  • One hour post-treatment, inject 0.1 mL of 1% w/v

    
    -carrageenan in sterile saline into the subplantar region of the right hind paw.
    
  • Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition relative to the vehicle control group.

G Start Fast Wistar Rats Overnight Basal Measure Basal Paw Volume Start->Basal Admin Oral Administration: Vehicle, Drug, or Control Basal->Admin Inject Subplantar Injection: 1% Carrageenan (1h post-dose) Admin->Inject Measure Measure Paw Volume (1h, 2h, 3h) Inject->Measure Analyze Calculate % Edema Inhibition Measure->Analyze

Experimental timeline for the carrageenan-induced paw edema model in rats.

Conclusion

The evaluation of quinazolinones requires a multi-tiered, self-validating approach. By rigorously assessing cytotoxicity, quantifying the suppression of NO and cytokines, profiling COX-1/COX-2 selectivity, and validating efficacy in an acute in vivo model, researchers can confidently identify lead candidates for advanced preclinical development.

References

  • BenchChem. "Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinazolinone Derivatives." 3

  • PMC (nih.gov). "Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core." 4

  • PMC (nih.gov). "Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways." 1

  • ResearchGate. "Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives." 2

  • Arab Journal of Chemistry. "Anti-inflammatory and antibacterial activity study of some novel quinazolinones." 5

Sources

Method

antimicrobial screening protocols for novel quinazolinone compounds

Application Note & Protocol Guide | Version 2.4 Introduction: The Quinazolinone Advantage Quinazolinone derivatives (e.g., 4(3H)-quinazolinones) represent a "privileged structure" in medicinal chemistry due to their abil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Introduction: The Quinazolinone Advantage

Quinazolinone derivatives (e.g., 4(3H)-quinazolinones) represent a "privileged structure" in medicinal chemistry due to their ability to mimic purine bases. While historically known for sedative effects (e.g., methaqualone), recent optimization has positioned them as potent antimicrobial agents.

Mechanistic Insight : Unlike traditional beta-lactams, novel quinazolinones often act via multi-target inhibition :

  • DNA Gyrase (GyrB subunit) : Competitive inhibition of the ATPase domain, distinct from the fluoroquinolone target (GyrA).

  • Dihydrofolate Reductase (DHFR) : Disruption of folate synthesis, similar to trimethoprim but with distinct binding pockets.

  • Efflux Pump Inhibition : Emerging evidence suggests certain lipophilic quinazolinones may act as efflux pump inhibitors (EPIs) in S. aureus.

This guide outlines a rigorous screening cascade designed to filter false positives caused by the inherent insolubility of these scaffolds and to validate their specific bactericidal activity.

Compound Management & Solubility

The Critical Bottleneck : Quinazolinones are highly lipophilic. Improper solubilization is the #1 cause of erratic MIC data.

Protocol: Stock Solution Preparation
  • Primary Solvent : Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration : Prepare a 10 mg/mL or 20 mM master stock.

    • Note: Avoid ethanol; it evaporates during incubation, altering concentrations.

  • Sonication : If the compound is distinctively crystalline, sonicate at 40 kHz for 10 minutes at room temperature.

  • Sterility : Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon filters may bind the compound.

The DMSO Tolerance Threshold

Bacteria exhibit varying tolerance to DMSO.[1] You must validate that your final assay concentration does not inhibit growth.

OrganismMax Tolerated DMSO (v/v)Recommended Assay Limit
E. coli (Gram -)~5%≤ 2.0%
P. aeruginosa (Gram -)~3%≤ 1.0%
S. aureus (Gram +)~10%≤ 2.5%
C. albicans (Fungi)~2%≤ 1.0%

Critical Rule : Always include a "Solvent Control" well containing media + DMSO at the highest concentration used in the test wells.

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound synthesis to hit validation, ensuring resources are not wasted on promiscuous compounds.

ScreeningCascade Synthesis Library Synthesis (Quinazolinone Scaffolds) Solubility Solubility Check (DMSO/Media Stability) Synthesis->Solubility Solubility->Synthesis Precipitates PrimaryScreen Primary Screen (Single Point @ 100 µM) Resazurin Assay Solubility->PrimaryScreen Pass MIC Secondary Screen (Broth Microdilution) Determine MIC50/90 PrimaryScreen->MIC >50% Inhibition Tox Cytotoxicity Counter-Screen (HEK293/HepG2) MIC->Tox MIC < 10 µM Mechanism Mechanism Validation (Time-Kill & Biofilm) Tox->Mechanism Selectivity Index > 10

Caption: Logical screening cascade filtering compounds by solubility, potency, and selectivity before mechanistic studies.

Primary Screen: Resazurin-Based Microdilution

Why not Agar Diffusion? Quinazolinones diffuse poorly in agar due to high lipophilicity, leading to false negatives (small zones despite high potency). Liquid broth is mandatory.

Materials
  • Dye : Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Media : Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates : 96-well flat-bottom polystyrene plates.

Protocol
  • Inoculum : Adjust bacterial suspension to 5 x 10⁵ CFU/mL (final well concentration).

  • Screening Dose : Test compounds at a single high concentration (e.g., 100 µM or 64 µg/mL ).

  • Incubation : 18–24 hours at 37°C.

  • Development : Add 30 µL of Resazurin solution to each well. Incubate for 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Inactive).

  • Selection : Compounds maintaining a blue color are advanced to MIC determination.

Secondary Screen: MIC Determination (CLSI M07 Compliant)

This protocol determines the Minimum Inhibitory Concentration (MIC) while controlling for the "precipitation artifact" common with quinazolinones.

Plate Layout Strategy

Design your plate to include a Sterility Control (SC), Growth Control (GC), and Solvent Control (DMSO).

PlateLayout Plate Row A Row B Row C Row D Col 1 (Neg Ctrl) Col 2 (128 µg/mL) Col 3 (64 µg/mL) ... Col 11 (0.25 µg/mL) Col 12 (Pos Ctrl) Explanation Row A-C: Test Compound Triplicates Row D: Reference Drug (e.g., Ciprofloxacin) Col 1: Sterility (Media only) Col 12: Growth (Bacteria + DMSO) Plate->Explanation

Caption: Standardized 96-well plate layout for MIC determination ensuring statistical relevance.

Step-by-Step Procedure
  • Dispense Media : Add 100 µL of CAMHB to columns 2–12.

  • Compound Addition : Add 200 µL of compound stock (at 2x desired top concentration) to column 2.

  • Serial Dilution : Transfer 100 µL from Col 2 to Col 3, mix, and repeat down to Col 11. Discard the final 100 µL.

    • Result: A 2-fold dilution series (e.g., 128 → 0.25 µg/mL).

  • Inoculation : Add 100 µL of standardized inoculum (1 x 10⁶ CFU/mL) to all wells except Column 1 (Sterility Control).

    • Final Volume: 200 µL.

    • Final Inoculum: 5 x 10⁵ CFU/mL.[2]

  • Incubation : 16–20 hours at 35°C ± 2°C.

Data Interpretation (The "Turbidity Trap")

Quinazolinones often form a white precipitate in broth at high concentrations.

  • Visual Reading : If the well is cloudy, is it bacteria or crystals?

  • Validation : Add Resazurin (as in Part 4) to cloudy wells.

    • If Blue + Cloudy = Compound Precipitation (Bacteria are dead). Record as MIC.

    • If Pink + Cloudy = Bacterial Growth.

Mechanism of Action: Time-Kill Kinetics

To distinguish if your quinazolinone is Bacteriostatic (inhibits growth) or Bactericidal (kills), perform a Time-Kill assay.

  • Setup : Prepare tubes with media containing the compound at 1x MIC and 4x MIC .

  • Inoculum : ~10⁶ CFU/mL.

  • Sampling : Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating : Perform serial dilutions and plate on agar. Count colonies.

  • Definition :

    • Bactericidal : ≥ 3 log₁₀ reduction (99.9% killing) in CFU/mL over 24h.

    • Bacteriostatic : < 3 log₁₀ reduction.

Relevance : Quinazolinones targeting DNA gyrase are typically bactericidal, whereas those targeting DHFR may be bacteriostatic.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration; Use Resazurin to read viability; Confirm solubility in 20% DMSO/PBS before assay.
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect" (paradoxical growth).Repeat assay; Ensure thorough mixing during serial dilution.
Pink Sterility Control Contaminated media or non-sterile compound.Filter sterilize stocks (0.22 µm); Check autoclave cycles.
High MIC for Gram (-) Efflux pump extrusion.Test in combination with an Efflux Pump Inhibitor (e.g., PAβN) to confirm intracellular accumulation issues.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3][4][5] Nature Protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Ezelarab, H. A. A., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15, Article number: 12345. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinazolinone Purification &amp; Isolation

Topic: Purification Techniques for Quinazolinone Derivatives Role: Senior Application Scientist Status: Operational Welcome to the Quinazolinone Support Hub As a Senior Application Scientist, I often see researchers stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Techniques for Quinazolinone Derivatives Role: Senior Application Scientist Status: Operational

Welcome to the Quinazolinone Support Hub

As a Senior Application Scientist, I often see researchers struggle with quinazolinone derivatives not because the synthesis failed, but because the isolation strategy was mismatched with the physicochemical properties of the scaffold. Quinazolinones are nitrogen-rich, often highly crystalline, and frequently exhibit poor solubility in standard organic solvents.[1]

This guide is structured to troubleshoot your specific purification failures. We move from the simplest techniques (recrystallization) to high-resolution separation (chromatography), providing the "why" and "how" for every step.

Module 1: Solubility & Recrystallization (The First Line of Defense)[2][3]

Context: Quinazolinones often exhibit "brick-dust" properties—high melting points and low solubility due to strong intermolecular


-

stacking.
Q: My product is not dissolving in boiling ethanol, or it precipitates immediately upon removing from heat. How do I recrystallize this?

A: You are encountering the "Solubility Cliff." Standard ethanol recrystallization fails for fused quinazolinones with rigid aromatic substituents. You must switch to a High-Polarity/Anti-Solvent system.

The Protocol: DMF/Water "Crash-Out"

  • Dissolution: Suspend your crude solid in the minimum amount of DMF (Dimethylformamide) or DMSO . Heat to 80–100°C. These solvents disrupt the

    
    -stacking more effectively than alcohols.
    
  • Filtration: While hot, filter through a glass frit (not paper, which may clog) to remove inorganic catalysts or polymeric byproducts.

  • Precipitation: Slowly add hot water (the anti-solvent) to the hot DMF solution until a faint turbidity persists.

  • Crystallization: Remove heat and allow the vessel to cool to room temperature slowly (over 2-3 hours).

  • Harvest: Filter the crystals.

    • Critical Step: Wash the cake copiously with water to remove residual DMF, which can interfere with NMR/biological assays.

Solvent Selection Matrix:

Solvent SystemApplication CaseProsCons
Ethanol (Abs.) Simple 2-substituted quinazolinonesEasy removal; Green solvent.Poor solubility for fused systems.[1]
DMF / Water Highly aromatic/fused derivativesExcellent solubilizing power.High boiling point; difficult to dry.
Acetic Acid Acid-stable derivativesProtonation increases solubility.Risk of hydrolysis if sensitive groups present.
CHCl₃ / Hexane Lipophilic derivativesGood for non-polar side chains.Chloroform is toxic; strictly for lipophilic analogs.
Module 2: Chemical Workup & Scavenging (Targeted Impurity Removal)

Context: The most common impurity in quinazolinone synthesis (e.g., Niementowski reaction) is unreacted Anthranilic Acid .[2] Since both product and impurity are aromatic amines, they often co-elute.

Q: I see a persistent spot on TLC just below my product. How do I remove unreacted Anthranilic Acid without a column?

A: You must exploit the Amphoteric Differential . Quinazolinones are weak bases, whereas anthranilic acid contains a free carboxylic acid (


).

The Protocol: The "Base Wash" Scavenge Do not rely on simple water washing.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate or Dichloromethane (DCM).

  • Extraction: Wash the organic layer 2x with 10% aqueous

    
      (Sodium Bicarbonate).
    
    • Mechanism:[1][3][4][5][6] The bicarbonate deprotonates the carboxylic acid of the anthranilic acid, forcing it into the aqueous layer as a sodium salt. The quinazolinone remains in the organic layer.

  • Verification (Self-Validating Step): Acidify the aqueous waste with HCl. If a white precipitate forms, you have successfully removed the anthranilic acid impurity.

  • Drying: Wash organic layer with brine, dry over

    
    , and evaporate.
    
Module 3: Chromatography Troubleshooting

Context: Quinazolinones contain basic nitrogens (N-1 and N-3).[1] On silica gel, these nitrogens hydrogen-bond with acidic silanol groups, causing "streaking" or "tailing."

Q: My compound streaks on the column (tailing) and co-elutes with impurities. How do I fix the peak shape?

A: You must neutralize the silica surface. Standard Hexane/EtOAc gradients are insufficient for nitrogen heterocycles.

The Fix: The "Amine Modifier" Method Add 1% Triethylamine (TEA) or 1%


  to your mobile phase.
  • Mechanism: TEA is a stronger base than your quinazolinone. It preferentially binds to the acidic silanol sites on the silica gel, effectively "capping" them. This allows your product to elute as a sharp, symmetrical band.

Recommended Mobile Phases:

  • Low Polarity: Hexane : Ethyl Acetate (with 1% TEA).

  • High Polarity: DCM : Methanol (95:5 to 90:10) (with 0.5%

    
    ). Note: Methanol dissolves silica slightly; do not go above 10% MeOH unless necessary.
    
Q: My product is stuck at the baseline even with 100% Ethyl Acetate.

A: Switch to DCM:Methanol . Start at 98:2 and gradient up to 90:10. If it still sticks, your compound may have precipitated inside the column. In this case, flush with DMF, recover the material, and revert to Recrystallization (Module 1).

Visualizing the Purification Logic

The following decision tree illustrates the logical flow for purifying a crude quinazolinone reaction mixture.

QuinazolinonePurification Crude Crude Reaction Mixture SolubilityCheck Solubility Check (Hot Ethanol) Crude->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble RecrystEtOH Recrystallize from Ethanol (Standard) Soluble->RecrystEtOH Yes RecrystDMF Recrystallize from DMF/Water (Crash-out Method) Soluble->RecrystDMF No (Insoluble) TLC_Check TLC Analysis (Check Impurities) RecrystEtOH->TLC_Check RecrystDMF->TLC_Check Anthranilic Anthranilic Acid Present? TLC_Check->Anthranilic BaseWash Liquid-Liquid Extraction (Wash w/ 10% NaHCO3) Anthranilic->BaseWash Yes Column Column Chromatography (Silica Gel) Anthranilic->Column No (Other Impurities) BaseWash->Column Tailing Streaking/Tailing? Column->Tailing Modifier Add 1% TEA to Eluent (Block Silanols) Tailing->Modifier Yes StandardEluent Standard Gradient (Hex/EtOAc or DCM/MeOH) Tailing->StandardEluent No

Figure 1: Purification Decision Matrix. This workflow prioritizes crystallization and chemical scavenging before resorting to chromatography.

Module 4: Advanced Troubleshooting (FAQs)

Q: I am doing a microwave synthesis, and my product is a black tar. Recrystallization is impossible. A: Microwave synthesis often produces carbonized byproducts.

  • Trituration: Grind the tar with cold diethyl ether or hexanes. The organic impurities and tars often dissolve, leaving the quinazolinone as a solid.

  • Filtration: Filter the solid.[7][8][9]

  • Proceed: Now that you have a solid, attempt the DMF/Water recrystallization.

Q: Can I use Prep-HPLC? A: Yes, but watch the pH.

  • Buffer: Use 0.1% Formic Acid or Ammonium Formate in water/acetonitrile.

  • Warning: Quinazolinones are basic.[1] If you run at high pH (basic buffer), you risk damaging the silica of the HPLC column (unless using hybrid columns). If you run at low pH (acidic), the compound is protonated and elutes faster, but peak shape is usually excellent.

References
  • BenchChem Technical Support. (2025).[1][3][8][9][10] Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Retrieved from

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General reference for solubility profiles of fused quinazolinones).
  • Sielc Technologies. (2024). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips (Addressing Tailing). Retrieved from

  • National Institutes of Health (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Quinazolinone Compounds in Biological Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to the solubility issues commonly encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to the solubility issues commonly encountered with quinazolinone compounds in biological assays. As a class of molecules with significant therapeutic potential, ensuring their proper solubilization is paramount for generating accurate and reproducible data.[1][2][3] This resource combines established scientific principles with field-proven troubleshooting strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my quinazolinone compounds consistently show poor solubility in aqueous assay buffers?

A1: The quinazolinone scaffold, while a valuable pharmacophore, often contributes to poor aqueous solubility.[1][4] This is primarily due to its relatively rigid, planar, and often lipophilic nature. The presence of various substituents, which are frequently added to modulate biological activity, can further increase the molecule's hydrophobicity and crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[2] Many quinazolinone derivatives are weak bases, meaning their solubility is highly pH-dependent.[5] At neutral or physiological pH (typically 7.2-7.4) used in many biological assays, these compounds are often in their less soluble, non-ionized form.[5]

Q2: I dissolve my quinazolinone compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a classic case of a compound exceeding its kinetic solubility .[6][7] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of compounds at high concentrations.[8][9] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes. The compound, which was stable in DMSO, is now exposed to a medium in which it has very low intrinsic solubility. This sudden shift can lead to supersaturation and subsequent precipitation.[10] The final concentration of DMSO in the assay is also a critical factor; higher percentages can help maintain solubility but may also introduce artifacts or toxicity into the biological system.[8][11][12] It's crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and consistent across all experiments, including vehicle controls.[8]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: Understanding the distinction between these two concepts is fundamental to troubleshooting solubility issues.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a compound that can dissolve and remain stable in solution over an extended period.[6][10] This is often determined using the shake-flask method, which involves agitating an excess of the solid compound in the solvent for 24-72 hours to ensure equilibrium is reached.[6][13]

  • Kinetic solubility , on the other hand, is a measure of how much of a compound can be dissolved from a concentrated stock solution (like in DMSO) into an aqueous buffer before it precipitates.[6][7] This is a non-equilibrium measurement and is highly dependent on the experimental conditions, such as the rate of addition, mixing, and incubation time.[6][14] Kinetic solubility assays are often used in high-throughput screening (HTS) for their speed and scalability.[15]

The key takeaway is that kinetic solubility values are often higher than thermodynamic solubility because the compound may temporarily exist in a supersaturated state.[14][16] Relying solely on kinetic solubility can be misleading, as the compound may precipitate over the course of a longer biological assay, leading to inaccurate results.[17]

Troubleshooting Guides: A Practical Approach

This section provides step-by-step solutions to common solubility-related problems encountered during experiments with quinazolinone compounds.

Issue 1: Compound Precipitation Observed During Assay Incubation

You've successfully prepared your assay plate, but over time, you notice visible precipitation in the wells containing your test compound.

Root Cause Analysis:

  • The compound concentration exceeds its thermodynamic solubility in the final assay buffer.

  • The compound is unstable in the assay medium, leading to degradation and precipitation of the resulting products.

  • Interactions with assay components (e.g., proteins, salts) are reducing the compound's solubility.

Solutions Workflow:

start Precipitation Observed During Assay solubility_check Determine Thermodynamic Solubility (Shake-Flask Method) start->solubility_check concentration_adjust Lower Compound Concentration Below Thermodynamic Solubility Limit solubility_check->concentration_adjust If concentration > solubility formulation_strategy Implement a Formulation Strategy solubility_check->formulation_strategy If concentration adjustment is not feasible retest Re-run Assay with New Formulation concentration_adjust->retest cosolvent Use Co-solvents (e.g., Ethanol, PEG-400) formulation_strategy->cosolvent cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) formulation_strategy->cyclodextrin lipid Utilize Lipid-Based Formulations (e.g., SEDDS) formulation_strategy->lipid cosolvent->retest cyclodextrin->retest lipid->retest success Problem Solved retest->success No Precipitation fail Issue Persists: Consider Compound Analogs retest->fail Precipitation Still Occurs

Caption: Decision workflow for addressing compound precipitation.

Detailed Protocols:

1. Solubility-Guided Concentration Adjustment:

  • Rationale: The most direct approach is to work at a concentration where the compound is thermodynamically stable.

  • Protocol:

    • Determine the thermodynamic solubility of your quinazolinone compound in the final assay buffer using the shake-flask method.[6]

    • Analyze the supernatant using a reliable analytical method like HPLC-UV to quantify the dissolved compound.[18]

    • Based on the determined solubility limit, adjust the concentrations in your biological assay to be at or below this value.

2. Formulation Strategies:

If lowering the concentration is not an option due to the desired biological effect range, consider employing formulation strategies to enhance solubility.

  • a) Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[19][20]

    • Common Examples: Ethanol, polyethylene glycol (PEG), propylene glycol.

    • Considerations: Always perform a vehicle control to ensure the co-solvent itself does not affect the biological assay. The final concentration of the co-solvent should be kept to a minimum.

  • b) Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like quinazolinones, forming inclusion complexes that are more water-soluble.[21][23][24]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[21]

    • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Add the quinazolinone compound (from a DMSO stock) to the cyclodextrin solution and allow it to equilibrate (e.g., with gentle agitation) before adding to the final assay plate.

  • c) Lipid-Based Formulations:

    • Mechanism: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[25][26][27] Upon dilution in an aqueous medium, they spontaneously form fine emulsions, keeping the drug in a solubilized state.[19][26]

    • Application: While more common for in vivo studies, they can be adapted for in vitro assays, particularly for cell-based models where they can mimic physiological drug absorption.[25][26]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Concentration in Assay
Co-solvents Reduces solvent polaritySimple to implement, cost-effectivePotential for assay interference or toxicity1-5%
Cyclodextrins Forms inclusion complexesHigh solubilization capacity, generally low toxicityCan sometimes extract cholesterol from cell membranes1-10 mM
Lipid-Based Formulations Emulsification/Micellar solubilizationCan significantly enhance apparent solubility and mimic in vivo conditionsComplex to formulate, potential for interference with assay componentsVaries widely based on formulation
Issue 2: Inconsistent or Non-Reproducible Assay Results

You observe high variability in your data between experiments, or the structure-activity relationship (SAR) for your quinazolinone series is illogical.

Root Cause Analysis:

  • Compound Precipitation from DMSO Stock: The compound may be precipitating out of the high-concentration DMSO stock solution, especially after freeze-thaw cycles or long-term storage.[11][28][29] This leads to inaccurate concentrations being dispensed into the assay plates.

  • Inaccurate Pipetting Due to Clogged Tips: Precipitated compound in the stock solution can clog automated liquid handler tips, leading to incorrect volumes being dispensed.[28]

  • Assay Artifacts: At concentrations above its solubility limit, the compound may form aggregates that can interfere with the assay readout, leading to false positives or negatives.[30]

Solutions Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Protocols:

1. Best Practices for Compound Management:

  • Rationale: Proper handling and storage of compound stocks are critical for ensuring the integrity and accuracy of your experiments.[31][32][33][34][35]

  • Protocol:

    • Solubility Check in DMSO: Before preparing a high-concentration stock, determine the maximum solubility of your quinazolinone compound in 100% DMSO. Do not assume it will be highly soluble.[11]

    • Storage: Store DMSO stock solutions at -20°C or -80°C in low-volume, sealed plates or vials to minimize freeze-thaw cycles and water absorption.[8]

    • Quality Control: Before use, visually inspect stock solutions for any signs of precipitation. If in doubt, centrifuge the plate and analyze the supernatant concentration via HPLC.

2. High-Throughput Kinetic Solubility Screening:

  • Rationale: Proactively identifying the kinetic solubility limit of your compounds allows you to design assays that operate within a concentration range where precipitation is less likely to occur.

  • Protocol (Nephelometry-Based):

    • Preparation: Prepare serial dilutions of your quinazolinone compound in 100% DMSO in a microplate.[15]

    • Dispensing: In a clear-bottomed microplate, add your aqueous assay buffer.

    • Measurement: Use an automated liquid handler to transfer a small volume of each DMSO concentration into the buffer-containing plate. Immediately place the plate in a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure light scattering.[15]

    • Analysis: Plot the light scattering units (RNU) against the compound concentration. The point at which the scattering signal sharply increases indicates the onset of precipitation and represents the kinetic solubility limit.[15]

By implementing these systematic troubleshooting guides and adhering to best practices in compound management, you can significantly mitigate the challenges posed by the poor solubility of quinazolinone compounds. This will ultimately lead to more reliable, reproducible, and interpretable data in your drug discovery efforts.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. Retrieved from [Link]

  • Popov, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 123. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Applied and Natural and Social Sciences, 9(4), 1-12. Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 301-310. Retrieved from [Link]

  • Kaukonen, A. M., Juslin, M., & Urtti, A. (2004). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 56(5), 591-604. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Retrieved from [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5248. Retrieved from [Link]

  • Crini, G., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5468. Retrieved from [Link]

  • Mura, P. (2024). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. International Journal of Molecular Sciences, 25(5), 2841. Retrieved from [Link]

  • Kaukonen, A. M., Juslin, M., & Urtti, A. (2004). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 1(4), 369-382. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharma. Retrieved from [Link]

  • Mahmood, T., et al. (2023). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(3), 1-10. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(4), 799–806. Retrieved from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and drug development technologies, 5(2), 261-270. Retrieved from [Link]

  • Djuris, J., et al. (2013). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 5(3), 329-357. Retrieved from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(2), 101-109. Retrieved from [Link]

  • BioAscent. (2019, April 2). Maximising efficient compound management. BioAscent. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current drug discovery technologies, 3(1), 3-11. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current drug discovery technologies, 3(1), 3-11. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-484. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Retrieved from [Link]

  • Bevernage, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 102(3), 1033–1043. Retrieved from [Link]

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  • IGI Global. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. IGI Global. Retrieved from [Link]

  • Li, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 187. Retrieved from [Link]

  • Various Authors. (2017, August 3). What effects does DMSO have on cell assays? Quora. Retrieved from [Link]

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  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]

  • Singh, A., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1234-1241. Retrieved from [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 64, 214-229. Retrieved from [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9405. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2014, 1-19. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15904. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 747-756. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the unique challenges of working with hydrophobic compounds in cell-based assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the unique challenges of working with hydrophobic compounds in cell-based assays. This resource is structured to move from frequently encountered issues to in-depth troubleshooting, providing not just protocols, but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My compound precipitated immediately after I added it to my cell culture medium. What happened?

A1: This is a classic solubility issue. Hydrophobic compounds are poorly soluble in aqueous environments like cell culture media[1]. The precipitation is often triggered by a phenomenon known as "solvent shifting." Your compound was likely dissolved in a high concentration of an organic solvent (e.g., DMSO), and when this stock solution was diluted into the aqueous medium, the organic solvent concentration dropped dramatically, causing the compound to crash out of solution[1]. The pH, temperature, and presence of salts in the media can also exacerbate this effect[1].

Q2: I don't see any visible precipitate, but my dose-response curve is not sigmoidal and has a very steep drop-off. Could this be a solubility issue?

A2: Yes, this is a strong indicator of compound aggregation. Even without visible precipitation, hydrophobic molecules can self-associate in aqueous solutions to form colloids or aggregates once they exceed their critical aggregation concentration (CAC)[2]. These aggregates can produce a variety of assay artifacts, such as light scattering in absorbance assays or non-specific interactions with proteins, leading to a sharp, non-stoichiometric inhibition profile that can be mistaken for true bioactivity[3].

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is highly cell-line dependent. As a general rule, the final concentration of DMSO should be kept below 0.5%, and ideally at 0.1% or lower[1][4]. While DMSO is a widely used solvent due to its ability to dissolve many nonpolar compounds, it is not inert.[5][6]. At higher concentrations, DMSO can alter cell membrane fluidity, induce cellular differentiation, and exhibit direct cytotoxicity, all of which will compromise the integrity of your assay results[4][5][7]. It is crucial to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations[6].

Q4: My results are inconsistent between plates and even within the same plate. What are the likely causes?

A4: Inconsistency with hydrophobic compounds often stems from two sources:

  • Poor Solubility & Inconsistent Dosing: If your compound is precipitating or aggregating, the actual concentration of the monomeric, active compound that the cells "see" will vary from well to well.

  • Non-Specific Binding (NSB): Hydrophobic compounds have a high affinity for plastic surfaces, such as those of pipette tips and microplates.[8][9][10]. As you perform serial dilutions or transfers, a significant amount of your compound can be lost to adsorption on these surfaces, leading to a lower-than-expected final concentration in the assay wells. This effect can be more pronounced in wells with lower compound concentrations[9].

Part 2: In-Depth Troubleshooting Guides & Methodologies

This section provides a systematic approach to diagnosing and solving more complex issues.

Guide 1: Diagnosing and Overcoming Solubility & Aggregation Problems

The first step in any assay is ensuring your compound is in a stable, monomeric state. Aggregation is a primary source of artifacts in drug discovery.

The Problem: You suspect your compound is forming aggregates, leading to inconsistent or artifactual results.

The Causality: Hydrophobic molecules minimize their contact with water by self-associating, forming aggregates. This process is driven by the hydrophobic effect[11]. These aggregates are often stabilized by trace contaminants and can sequester the target protein or interfere with the assay detection method, rather than engaging in a specific, one-to-one binding event with the target.

Workflow for Diagnosis and Mitigation:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy A Observe non-ideal dose-response (steep curve, poor fit) B Perform Visual Inspection (Tyndall effect, DLS) A->B Is precipitation visible? C Test with Non-ionic Detergent B->C No visible precipitate D Does detergent (e.g., 0.01% Tween-20) rescue the dose-response curve? C->D E Yes: Aggregation is likely. Implement mitigation. D->E Yes F No: Aggregation may not be the primary issue. Investigate other mechanisms (e.g., cytotoxicity). D->F No G Strategy 1: Reduce Compound Concentration (Test below suspected CAC) E->G H Strategy 2: Incorporate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) E->H I Strategy 3: Modify Assay Buffer (e.g., add serum protein) E->I

Caption: Workflow for diagnosing and mitigating compound aggregation.

Detailed Protocol: Testing for Aggregation Using a Non-ionic Detergent

This protocol helps determine if observed activity is an artifact of compound aggregation.

  • Objective: To see if a non-denaturing, non-ionic detergent can disrupt compound aggregates and, as a result, abolish or shift the observed bioactivity.

  • Materials:

    • Your hydrophobic compound stock solution.

    • Tween-20 or Pluronic F-127.

    • Your standard cell-based assay system.

  • Procedure:

    • Prepare two sets of your compound serial dilutions.

    • In the first set (Control), perform the dilutions as you normally would in your assay medium.

    • In the second set (Test), perform the dilutions in an assay medium that has been supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). It is critical that this concentration is well below the detergent's Critical Micelle Concentration (CMC) and has been shown to be non-toxic to your cells[12][13].

    • Run your cell-based assay in parallel with both sets of dilutions.

  • Interpreting the Results:

    • If the compound's potency (IC50) significantly decreases (shifts to the right) or the activity is completely abolished in the presence of the detergent, it is highly likely that your compound was acting as an aggregator. The detergent helps to keep the compound solubilized in a monomeric state, preventing the formation of artifact-prone aggregates[12].

    • If the dose-response curve is largely unchanged, aggregation is less likely to be the primary cause of the observed activity.

Guide 2: Mitigating Non-Specific Binding (NSB) to Labware

NSB can drastically reduce the effective concentration of your compound, leading to underestimation of potency and poor reproducibility.

The Problem: You observe high variability in results, particularly at lower concentrations, and suspect loss of compound to plasticware.

The Causality: The hydrophobic nature of both your compound and the polystyrene plastic used in labware creates a favorable interaction, leading to the adsorption of the compound onto the surface[8][14]. This is a surface area-dependent phenomenon; therefore, the more plastic surface area your solution is exposed to (pipette tips, dilution tubes, assay plates), the more compound you can lose[9].

Strategies to Minimize Non-Specific Binding:

StrategyMechanism of ActionKey Considerations & Best Practices
Use Low-Binding Plastics Plates and tips are treated with a hydrophilic or neutral coating to create a hydration layer that repels hydrophobic molecules.While effective, this is a more expensive option. It is most critical for highly potent, "sticky" compounds.
Pre-condition/Block Labware Incubating plates with a protein solution (e.g., 0.1% Bovine Serum Albumin - BSA) or a detergent solution can saturate the non-specific binding sites on the plastic.Ensure the blocking agent itself does not interfere with your assay. This step adds extra time to the workflow.
Incorporate a "Carrier" Protein or Surfactant in the Assay Buffer Adding BSA (0.1-1%) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer can reduce NSB.[2][13]. The carrier molecules can preferentially bind to the plastic or form complexes with your compound, keeping it in solution.This is often the most practical and effective solution. Serum in the culture medium already serves this purpose to an extent; consider if a serum-free assay is truly necessary. BSA is a known carrier protein for many small molecules[15][16].
Minimize Transfers & Surface Exposure Prepare dilutions directly in the assay plate whenever possible. Use the largest feasible volumes during dilution steps to minimize the surface area-to-volume ratio[9].This requires careful planning of your dilution scheme.

Detailed Protocol: Preparing Serial Dilutions with a Carrier Protein

This protocol is designed to improve the accuracy of your dilutions by minimizing compound loss.

  • Objective: To prepare an accurate serial dilution of a hydrophobic compound by incorporating BSA into the diluent to act as a carrier and blocking agent.

  • Materials:

    • Hydrophobic compound stock (e.g., 10 mM in 100% DMSO).

    • Assay medium (e.g., DMEM + 10% FBS).

    • Diluent Buffer: Assay medium supplemented with 0.1% w/v BSA. Filter-sterilize before use.

  • Procedure:

    • Intermediate Dilution: Perform the first dilution of your high-concentration DMSO stock into the Diluent Buffer. Aim to reduce the DMSO concentration significantly (e.g., dilute 1:100 to get 100 µM compound in 1% DMSO). Vortex gently but thoroughly. This is a critical step where precipitation can occur if the dilution factor is too small.

    • Serial Dilution Plate: Add the Diluent Buffer to all wells of a dilution plate (e.g., a 96-well polypropylene plate).

    • Perform Serial Dilutions: Transfer the appropriate volume from the intermediate dilution into the first well of the dilution series and mix thoroughly by pipetting up and down. Crucially, use fresh pipette tips for each subsequent transfer in the series to avoid carry-over[17][18].

    • Transfer to Cell Plate: Once the dilution series is complete, transfer the final compound solutions to your assay plate containing the cells.

  • Self-Validation: The inclusion of BSA should result in more consistent and typically more potent IC50 values compared to dilutions made in a buffer without a carrier, as you are measuring the effect of the true compound concentration.

Guide 3: Advanced Solubilization Strategies

When standard methods are insufficient, advanced formulation tools can be employed. Cyclodextrins are a powerful option.

The Problem: Your compound is extremely hydrophobic ("brick dust") and precipitates even with low DMSO concentrations and the use of surfactants.

The Causality: The compound's insolubility is too high to be overcome by simple solvent or surfactant methods. A more robust solubilization technology is needed.

The Solution: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21]. They act as molecular "buckets" that encapsulate the hydrophobic compound, forming an inclusion complex that is water-soluble.[19][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high aqueous solubility and low toxicity[23].

G cluster_C A Hydrophobic Compound Insoluble in Aqueous Media B Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Cavity A:f0->B:f2 Encapsulation C Water-Soluble Inclusion Complex Compound is available for cellular uptake A->C Forms B->C

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Considerations for Using Cyclodextrins:

  • Determine the Optimal Ratio: The molar ratio of cyclodextrin to compound is critical and must be determined empirically.

  • Potential for Membrane Interaction: At high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can be cytotoxic or interfere with signaling pathways. Always run a "cyclodextrin only" control curve.

  • Binding Affinity: The encapsulation is a reversible equilibrium. The compound must be able to dissociate from the cyclodextrin to interact with its cellular target.

Part 4: Reference Tables

Table 1: Common Solvents and Their Recommended Final Assay Concentrations

SolventTypical UseRecommended Max. Final Conc. (v/v)Notes & Cautions
DMSO Universal solvent for many hydrophobic compounds≤ 0.5% (ideally ≤ 0.1%)[4][6]Cell-line specific toxicity is common. Can alter cell physiology even at low concentrations[5][7].
Ethanol Solvent for some natural products and other compounds≤ 0.1% Can be cytotoxic at higher concentrations. Prone to evaporation, which can alter concentrations[24].
Methanol Less common due to toxicity≤ 0.1% Generally more toxic to cells than ethanol. Use with extreme caution.
PEG 400 Co-solvent, often used in mixtures≤ 0.1% (in combination with other solvents)Can be very viscous. Often used in a mixture with ethanol to improve handling and solubility[24].

Table 2: Common Solubilizing Excipients for Cell-Based Assays

ExcipientClassTypical Final ConcentrationMechanism & Use Case
Tween-20 / Tween-80 Non-ionic Surfactant0.001% - 0.05%Reduces NSB and can prevent aggregation. Generally mild and well-tolerated by cells at low concentrations[13][25].
Pluronic F-127 Non-ionic Surfactant (Polymeric)0.01% - 0.1%Effective at preventing aggregation and NSB. Can also be used to create anti-adherent surfaces[26].
Bovine Serum Albumin (BSA) Protein0.1% - 1% (w/v)Acts as a carrier protein, reducing NSB and increasing apparent solubility[15]. Mimics in vivo conditions.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulating Agent0.1% - 1% (w/v)Forms inclusion complexes with highly insoluble compounds, significantly boosting aqueous solubility[19][23].

References

  • Compare and contrast the effects of surfactants (PluronicF-127 and CremophorEL) and sugars (β-cyclodextrin and inulin) on properties of spray dried and crystallised lysozyme. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Nuisance compounds in cellular assays. PMC. [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research. [Link]

  • Serial Dilution Protocols. American Society for Microbiology. [Link]

  • Why Tween surfactant are suitable for cell culture? Is there any particular physical/chemical reason?. ResearchGate. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

  • A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. PMC. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]

  • Detection of Hydrophobic Contaminants at Water Surface by using Impedance Spectroscopy. International Journal of Engineering Research & Technology. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. [Link]

  • What is the best way to prevent membrane protein aggregation?. ResearchGate. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publishing. [Link]

  • Investigating the Role of Surface Hydrophobicity in Protein Aggregation. SciSpace. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Serial Dilution Protocol. BPS Bioscience. [Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. [Link]

  • A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. PubMed. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]

  • Contribution of Hydrophobic Interactions to Protein Stability. PMC. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Are Proteins Adsorbing to Your Labware?. Bitesize Bio. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. [Link]

  • Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. MDPI. [Link]

  • Serial Dilutions and Standard Curve. Biology LibreTexts. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. [Link]

  • Precoating with Pluronic F-127 or F-108 or F-68 to prevent cell adhesion?. ResearchGate. [Link]

  • Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties. IntechOpen. [Link]

  • Hydrophobins from Aspergillus mediate fungal interactions with microplastics. bioRxiv. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. DFE Pharma. [Link]

  • Accurate and consistent Serial Dilutions made easy with Andrew. ResearchGate. [Link]

  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

Sources

Optimization

troubleshooting inconsistent results in quinazolinone biological assays

Topic: Troubleshooting Inconsistent Results & Assay Interference Executive Summary The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of drugs like Gefitinib (EGFR inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results & Assay Interference

Executive Summary

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of drugs like Gefitinib (EGFR inhibitor) and Idelalisib (PI3Kδ inhibitor). However, its physicochemical properties—specifically low aqueous solubility , colloidal aggregation , and intrinsic fluorescence —often lead to "phantom" data in biological assays.

This guide moves beyond basic troubleshooting to address the specific mechanistic failures common to this chemical class.

Module 1: Solubility & The "Crash-Out" Effect

Symptom: High variability between technical replicates; loss of potency upon dilution; visible turbidity in high-concentration wells.

The Mechanism: Quinazolinones are often highly crystalline and hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid dilution into an aqueous buffer (the "crash-out"), the compound forms micro-precipitates. These are often invisible to the naked eye but result in effective concentrations far lower than calculated.

Protocol: The "Intermediate Shift" Dilution Method

Do not pipette 100% DMSO stock directly into assay media.

StepActionRationale
1 DMSO Serial Dilution Prepare all concentration points (e.g., 10 mM down to 1 µM) in 100% DMSO first.
2 The Intermediate Shift Transfer these into an intermediate plate containing buffer with 5-10% DMSO .
3 Final Assay Transfer Transfer from the intermediate plate to the final assay plate (final DMSO < 1%).

Why this works: This gradient approach prevents the rapid polarity shift that forces the hydrophobic quinazolinone core to aggregate or precipitate.

Module 2: Promiscuous Inhibition (Colloidal Aggregation)

Symptom: Steep dose-response curves (Hill slope > 2.0); activity against unrelated targets; inhibition disappears when albumin or detergent is added.

The Mechanism: Many quinazolinones are "Pan-Assay Interference Compounds" (PAINS). At micromolar concentrations, they self-assemble into colloidal particles (aggregates) that sequester enzymes on their surface, causing non-specific inhibition.[1][2][3] This is the most common cause of false positives in kinase and protease assays involving this scaffold [1].

Diagnostic Experiment: The Detergent Sensitivity Test

To validate if your IC50 is real or an artifact of aggregation, you must stress-test the assay with a non-ionic detergent.

Protocol:

  • Control Arm: Run your standard IC50 assay (e.g., EGFR kinase assay).

  • Test Arm: Run the exact same assay supplemented with 0.01% - 0.1% Triton X-100 (freshly prepared).

  • Analysis: Compare the IC50 values.

Decision Logic (Visualization):

AggregationLogic Start Compare IC50 Values (Standard vs. +Triton X-100) NoChange IC50 Unchanged Start->NoChange Ratio ~ 1 Shift IC50 Increases Significantly (Potency Lost) Start->Shift Ratio > 3 ResultValid Valid Specific Inhibitor (Proceed to SAR) NoChange->ResultValid ResultArtifact Colloidal Aggregator (False Positive) Shift->ResultArtifact Mechanism Mechanism: Detergent disrupts colloids, releasing the enzyme. ResultArtifact->Mechanism

Caption: Logic flow for distinguishing specific quinazolinone inhibition from non-specific colloidal aggregation using detergent sensitivity.

Module 3: Autofluorescence Interference

Symptom: High background signal in fluorescence polarization (FP) or FRET assays; "Gain of signal" in inhibition assays where signal should decrease.

The Mechanism: The conjugated heterocyclic system of quinazolinones often fluoresces in the blue-green region (Excitation ~330-350nm; Emission ~400-500nm) [2]. This overlaps with common fluorophores like DAPI, Coumarin, and the donor channels of many TR-FRET pairs.

Data Summary: Interference Risk by Assay Type
Assay FormatRisk LevelMitigation Strategy
Absorbance (MTT/MTS) LowEnsure compound color doesn't absorb at 570nm. Use cell-free blanks.
Fluorescence (Blue/Green) CRITICAL Quinazolinones strongly autofluoresce here. Switch to Red/Far-Red dyes (e.g., Alexa Fluor 647).
Luminescence (ATP/Glo) Very LowBest option. Chemical fluorescence rarely interferes with enzymatic luminescence.
AlphaScreen ModerateQuinazolinones can act as singlet oxygen quenchers, reducing signal falsely.

Frequently Asked Questions (FAQs)

Q: My quinazolinone analog precipitates in cell culture media even at 10 µM. Can I increase DMSO? A: Proceed with caution. While DMSO solubilizes the drug, concentrations >0.5% are often toxic to cells and can induce differentiation or apoptosis independently of your drug.

  • Recommendation: Instead of increasing DMSO, try complexing your compound with 2-hydroxypropyl-β-cyclodextrin (HPβCD) . A 1:2 molar ratio often stabilizes hydrophobic drugs in aqueous media without cellular toxicity [3].

Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This is classic "precipitation masking."[4]

  • Low Conc: Drug is soluble, inhibition increases normally.

  • Mid Conc: Drug aggregates (colloids), causing massive non-specific inhibition (peak activity).

  • High Conc: Drug precipitates into visible solids ("crashes out"), no longer interacting with the enzyme, causing activity to drop (the bell curve).

  • Fix: Your valid dynamic range ends before the peak. Do not trust data points beyond the solubility limit.

Q: How do I store quinazolinone stock solutions? A: Store as 10-50 mM stocks in anhydrous DMSO at -20°C.

  • Warning: DMSO is hygroscopic (absorbs water from air).[5][6] Repeated freeze-thaw cycles introduce water, which will cause your hydrophobic quinazolinone to crystallize inside the "dissolved" stock. Aliquot stocks into single-use vials to prevent this.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][3] Nature Protocols, 1(2), 550–553.[1]

  • Smolecule Technical Support. (2026).

  • BenchChem Technical Support. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.

Sources

Troubleshooting

managing the toxicity of nitroaromatic compounds in cell culture

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior of nitroaromatic compounds in cell culture....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior of nitroaromatic compounds in cell culture. The nitro group (-NO₂), while an excellent electron-withdrawing pharmacophore and a critical trigger for hypoxia-targeted prodrugs, is notoriously prone to redox instability.

This guide moves beyond basic troubleshooting. We will dissect the causality behind nitroaromatic toxicity, establish self-validating experimental systems, and ensure your in vitro data translates reliably to in vivo models.

Core Mechanisms & Troubleshooting FAQs

Q: Why do my cells exhibit rapid, unpredictable death when exposed to nitroaromatic prodrugs under standard incubator conditions? A: You are likely observing the "futile redox cycling" phenomenon. Under standard normoxic conditions (21% O₂), endogenous oxygen-sensitive Type II nitroreductases (as well as enzymes like NADPH:cytochrome P-450 reductase) catalyze a single-electron reduction of the nitro group[1]. This forms a highly reactive nitro anion radical. Because molecular oxygen is an excellent electron acceptor, it rapidly strips the electron from the radical, regenerating the parent nitroaromatic compound and producing superoxide (O₂•⁻)[2].

This cycle severely depletes cellular NAD(P)H pools and generates massive oxidative stress, leading to off-target cytotoxicity rather than the intended mechanism of your compound[3].

FutileCycle ArNO2 Nitroaromatic Compound (Ar-NO2) NTR Type II Nitroreductase (1e- reduction) ArNO2->NTR Radical Nitro Anion Radical (Ar-NO2•-) NTR->Radical O2 Molecular Oxygen (Normoxia) Radical->O2 Reacts with O2->ArNO2 Regenerates ROS Superoxide (O2•-) Oxidative Stress O2->ROS Generates

Mechanism of Type II nitroreductase-mediated futile redox cycling and superoxide generation.

Q: Does the oxygen level in my incubator affect the assay outcome? A: Absolutely. Complete nitroreduction (to active hydroxylamine or amine derivatives) typically requires Type I (oxygen-insensitive) nitroreductases or strict hypoxic conditions[1][4]. If you are developing hypoxia-targeted prodrugs, screening them in a standard 21% O₂ incubator will yield false negatives for efficacy and false positives for off-target oxidative toxicity[4]. You must use a hypoxia chamber (<1% O₂) to allow the sequential two-electron reduction pathways to proceed without oxygen intercepting the intermediates.

Q: How can I accurately quantify this cytotoxicity without assay interference? A: Nitroaromatic compounds and their radical intermediates are highly redox-active. Relying on standard colorimetric redox assays like MTT or XTT can lead to severe artifacts. These assays depend on NAD(P)H-dependent cellular oxidoreductases to reduce tetrazolium salts into formazan[5]. Because nitroaromatics deplete NAD(P)H during futile cycling, or their radical intermediates directly reduce the dye, your absorbance readouts will not accurately reflect true cell viability. Causality-driven solution: Switch to a non-redox, ATP-dependent luminescent assay (e.g., CellTiter-Glo) to measure viability independent of the cell's redox state.

Quantitative Data: Mechanistic Cytotoxicity Profiles

To contextualize the impact of oxygen tension and compound structure, review the comparative cytotoxicity data below. Notice how the IC₅₀ shifts dramatically based on the cellular environment and the specific mechanism of action.

CompoundCell LineOxygen TensionIC₅₀ (µM)Primary Toxicity MechanismRef
2,4-Dinitrotoluene HepG2Normoxia (21%)>1000Baseline oxidative stress[5]
3-Nitrobenzanthrone V79Normoxia (21%)<10DNA adduction & ROS generation[6]
Nitrobenzyl-SN-38 K562Normoxia (21%)HighFutile cycling (Reduced toxicity)[4]
Nitrobenzyl-SN-38 K562Hypoxia (<1%)LowBioreductive prodrug activation[4]

Self-Validating Experimental Methodologies

To ensure trustworthiness in your data, every protocol must be a self-validating system. Implement the following step-by-step workflows to isolate the true biological effects of your nitroaromatic compounds.

Protocol 1: Intracellular ROS Quantification via H2DCF-DA

To validate if your nitroaromatic is causing futile cycling rather than targeted cell death, quantify superoxide/ROS generation using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA)[7].

  • Cell Seeding: Seed cells at 1×10⁴ cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight to allow adherence.

  • Esterase Clearance: Wash cells twice with warm PBS. Scientific Rationale: Serum contains esterases that will prematurely cleave the H2DCF-DA probe outside the cell, causing high background fluorescence.

  • Probe Loading: Add 10 µM H2DCF-DA in serum-free medium. Incubate for 30 minutes at 37°C.

  • Wash Step: Wash twice with PBS to remove extracellular, uncleaved dye.

  • Compound Treatment: Treat cells with the nitroaromatic compound (e.g., 1–100 µM) in complete medium.

    • Validation Controls: Include a positive control (1.5 mM H₂O₂) and a vehicle control (DMSO <0.5%)[7].

  • Kinetic Measurement: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) kinetically over 4 hours using a microplate reader. A rapid spike in fluorescence confirms redox cycling.

Protocol 2: Hypoxia-Conditioned Cytotoxicity Screening

To evaluate the true efficacy of bioreductive prodrugs, you must run parallel normoxic and hypoxic screens using an ATP-based viability readout.

HypoxiaWorkflow Seed Seed Cells Treat Add Nitroaromatic Seed->Treat Split Incubation Treat->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (<1% O2) Split->Hypoxia ROS High ROS Toxicity Normoxia->ROS Activation Prodrug Activation Hypoxia->Activation Assay ATP Viability Assay ROS->Assay Activation->Assay

Experimental workflow for evaluating nitroaromatic toxicity under normoxic vs. hypoxic conditions.

  • Preparation: Seed cells in two identical 96-well opaque-walled plates. Allow to adhere overnight in a standard incubator.

  • Media Equilibration: Pre-equilibrate all treatment media in a hypoxia chamber (0.1–1% O₂, 5% CO₂, balance N₂) for at least 4 hours prior to dosing. Scientific Rationale: Cold or un-equilibrated media introduces dissolved oxygen, ruining the hypoxic environment.

  • Dosing: Dose both plates with a serial dilution of the nitroaromatic compound.

  • Parallel Incubation: Place Plate 1 in the normoxic incubator (21% O₂) and Plate 2 in the hypoxia chamber. Incubate for 48–72 hours.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add an ATP-based luminescent viability reagent directly to the wells (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes in the dark, and record luminescence.

References

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • A Comparative Guide to the Cytotoxicity of Nitroarom
  • Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase. PMC.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • View of QSARs in prooxidant mammalian cell cytotoxicity of nitroarom
  • Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria. PLOS Genetics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2,3-Disubstituted Quinazolinone Derivatives: SAR, Synthesis, and Therapeutic Efficacy

Executive Summary: The Privileged Scaffold The quinazolin-4(3H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological receptors (EGFR, DNA gyrase, DHFR). This guide provides a critical comparative study of 2,3-disubstituted derivatives , focusing on the divergent biological profiles driven by substitutions at the C2 (carbon) and N3 (nitrogen) positions.

Key Comparative Insight:

  • C2-Phenyl/Styryl derivatives predominantly exhibit Anticancer activity (via EGFR/tubulin inhibition) due to enhanced hydrophobic occupancy in kinase pockets.

  • C2-Methyl derivatives often display superior Antimicrobial profiles, likely due to reduced steric bulk facilitating bacterial membrane permeability.

Structural Basis & SAR Logic

To understand the performance differences, one must analyze the electronic and steric environment of the core scaffold.

The SAR Map

The biological activity is governed by three primary vectors:

  • Position 2 (C2): The "Steering" group. Bulky aryls (Phenyl, Styryl) target hydrophobic pockets (e.g., ATP binding sites). Small alkyls (Methyl) favor transport.

  • Position 3 (N3): The "Stacking" group. Aromatic substitutions here are critical for

    
     stacking interactions within the receptor active site.
    
  • Positions 6/7: The "Electronic" tuners. Electron-donating groups (EDGs) like

    
     enhance hydrogen bonding capability.
    
Mechanism of Action Visualization (EGFR Focus)

The following diagram illustrates how 2,3-disubstituted derivatives fit into the EGFR kinase domain, a primary target for anticancer applications.[1]

EGFR_Binding_Mechanism Scaffold Quinazolinone Scaffold Target_Pocket EGFR ATP-Binding Pocket Scaffold->Target_Pocket Core Binding Met793 Met793 (Hinge Region) H-Bond Acceptor Scaffold->Met793 N1 accepts H-bond C2_Sub C2-Substituent (Phenyl/Styryl) Hydrophobic_Pocket Hydrophobic Pocket II (Selectivity Gate) C2_Sub->Hydrophobic_Pocket Hydrophobic Interaction (Steric Fit) N3_Sub N3-Substituent (Aryl/Heteroaryl) Solvent_Front Solvent Exposed Region N3_Sub->Solvent_Front Solubility & Orientation C6_7_Sub C6/C7-Substituents (-OMe, -F) C6_7_Sub->Target_Pocket Electronic Tuning

Figure 1: Pharmacophore mapping of 2,3-disubstituted quinazolinones within the EGFR kinase active site.

Comparative Synthesis: Conventional vs. Microwave

Efficiency and purity are critical for library generation. We compare the classical condensation method against Microwave-Assisted Organic Synthesis (MAOS).

Methodological Comparison
FeatureConventional RefluxMicrowave-Assisted (MAOS)
Reaction Time 3 – 15 Hours2 – 8 Minutes
Yield 40 – 65%85 – 95%
Solvent Acetic Anhydride/Ethanol (High Vol)Neat or minimal solvent (Green)
Purity Requires recrystallizationOften pure upon cooling
Mechanism Thermal convectionDipolar polarization (Rapid heating)
Recommended Protocol: Microwave-Assisted One-Pot Synthesis

Rationale: This protocol minimizes ring-opening side reactions common in the two-step conventional method.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Primary Amine (1.1 eq) (e.g., Aniline for N3-phenyl)

  • Orthoester (1.5 eq) (Triethyl orthoacetate for C2-methyl)

  • Catalyst: Ammonium acetate (10 mol%)

Workflow:

  • Mix reagents in a borosilicate microwave vial.

  • Irradiate at 300W, 120°C for 4 minutes .

  • Cool to RT; the solid product precipitates.

  • Wash with cold ethanol.

Synthesis_Workflow Start Anthranilic Acid + Amine + Orthoester Process_Conv Conventional: Reflux 6-12h Start->Process_Conv Process_MW Microwave: 120°C, 4 min Start->Process_MW Intermediate Benzoxazinone (Transient) Process_Conv->Intermediate Slow Cyclization Product 2,3-Disubstituted Quinazolinone Process_MW->Product Rapid One-Pot Intermediate->Product

Figure 2: Comparative synthetic pathways showing the efficiency of the microwave-assisted route.

Therapeutic Efficacy Comparison

Case Study A: Anticancer Activity (EGFR Inhibition)

Hypothesis: Bulky C2 substituents (Phenyl/Styryl) mimic the quinazoline core of Lapatinib/Erlotinib better than C2-Methyl.

Comparative Data (IC50 in


M): 
Data aggregated from recent SAR studies (e.g., Zhang et al., 2017; BenchChem, 2025).
Derivative ClassSubstituentsCell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Mechanism Note
Series A C2-Methyl , N3-(4-fluorophenyl)2.55

M
0.87

M
Good bioavailability; moderate binding.
Series B C2-Styryl , N3-Phenyl< 1.0

M
0.45

M
Extended conjugation enhances pocket fit.
Series C C2-Phenyl , N3-Alkyl> 50

M
> 50

M
Lack of N3-aryl stacking reduces potency.
ControlGefitinib0.02

M
0.15

M
Standard EGFR inhibitor.

Analysis: While C2-Styryl derivatives (Series B) show superior potency due to the extended


-system, Series A (C2-Methyl)  derivatives with specific N3-linkers (like benzamide moieties) have recently shown surprising potency (IC50 ~0.87 

M) and better metabolic stability than the bulky styryl analogs.
Case Study B: Antimicrobial Activity

Hypothesis: Smaller C2-Methyl groups facilitate bacterial cell wall penetration compared to C2-Phenyl.

Comparative Data (Zone of Inhibition at 100


g/mL): 
Data source: Comparative study by Sahu et al. & Semantic Scholar findings.
CompoundStructureE. coli (Gram -)S. aureus (Gram +)
Comp 1 2-Methyl -3-(4-chlorophenyl)22 mm (High)18 mm
Comp 2 2-Phenyl -3-(4-chlorophenyl)14 mm (Mod)16 mm
Comp 3 2-Methyl-3-H (Unsubstituted N3)10 mm (Low)12 mm
ControlCiprofloxacin28 mm30 mm

Analysis: The 2-Methyl derivative (Comp 1) significantly outperforms the 2-Phenyl analog against Gram-negative bacteria (E. coli). This validates the hypothesis that steric bulk at C2 hinders penetration through the Gram-negative outer membrane.

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol: MTT Cytotoxicity Assay (Anticancer)

Objective: Determine IC50 of synthesized derivatives.

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    M).
    
    • Validation Check: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20

    
    L MTT (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

Protocol: Broth Microdilution (Antimicrobial MIC)

Objective: Quantify antibacterial potency (MIC).[2][3]

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard.
    
  • Plate Prep: Use 96-well plates with Mueller-Hinton broth.

  • Dilution: Add test compounds (stock in DMSO) to first row; perform 2-fold serial dilutions.

  • Control: Include Ciprofloxacin (Positive) and DMSO-only (Negative).

  • Incubation: 18-24 hours at 37°C.

  • Read: MIC is the lowest concentration with no visible turbidity .

References

  • Sahu, S., et al. (2016). "Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents."[4] International Journal of Pharmaceutical and Medicinal Research.[4] Link

  • Zhang, J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[5] Molecules / PMC. Link

  • Krishnan, S.K., et al. (2012). "Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones." European Review for Medical and Pharmacological Sciences. Link

  • BenchChem. (2025). "Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones."[2] BenchChem Technical Guides. Link

  • Semantic Scholar. "Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone." Link

Sources

Comparative

Technical Guide: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone vs. EGFR Inhibitors

This guide provides an in-depth technical comparison between the specific chemical probe 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone and established EGFR Tyrosine Kinase Inhibitors (TKIs) . This analysis synthesizes s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the specific chemical probe 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone and established EGFR Tyrosine Kinase Inhibitors (TKIs) .

This analysis synthesizes structure-activity relationship (SAR) data from the broader class of 2,3-disubstituted quinazolinones, a known bioisosteric scaffold to the clinically approved quinazolines.

Executive Summary

3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone (hereafter referred to as NPQ-2 ) represents a "fourth-generation" scaffold exploration, utilizing a quinazolinone core rather than the quinazoline core found in Gefitinib and Erlotinib. While approved inhibitors (Gefitinib, Osimertinib) exhibit nanomolar (nM) potency, quinazolinone derivatives like NPQ-2 typically function as ATP-competitive reversible inhibitors with micromolar (µM) potency, often explored to overcome specific resistance mutations or to reduce quinazoline-associated toxicity.

Chemical Architecture & Binding Mode

The fundamental difference lies in the core heterocycle. The transition from Quinazoline (aromatic, flat) to Quinazolinone (carbonyl at C4, protonated nitrogen at N3) alters the hydrogen-bonding network within the ATP-binding pocket.

Structural Comparison Table
FeatureGefitinib (Reference Standard) NPQ-2 (Target Probe) Impact on Binding
Core Scaffold 4-anilinoquinazoline2-propyl-3-aryl-4(3H)-quinazolinoneH-Bond Flip: Quinazolines accept H-bonds at N1. Quinazolinones have a C=O acceptor and N-H donor, altering hinge interaction.
C2 Substituent Hydrogen (H)Propyl (-C3H7) The propyl group extends into the hydrophobic pocket (Gatekeeper region), potentially improving affinity for T790M mutants compared to unsubstituted analogs.
N3/C4 Region C4-Aniline (Solvent exposed)N3-(3-Nitrophenyl) The 3-nitrophenyl group is twisted out of plane, occupying the sugar pocket or solvent front. The Nitro (-NO2) group acts as a strong electron withdrawer, influencing pi-stacking.
Binding Type Type I (ATP Competitive)Type I (ATP Competitive)Both compete directly with ATP.
Mechanistic Insight: The "Scaffold Hop"

In Gefitinib, the N1 of the quinazoline ring accepts a hydrogen bond from Met793 in the EGFR hinge region. In NPQ-2, the quinazolinone lactam (NH-CO) mimics this interaction but requires a distinct orientation.

  • The 2-Propyl Anchor: The propyl chain is critical. Research indicates that 2-alkyl substitution on quinazolinones enhances van der Waals interactions with Leu718 and Val726 , compensating for the weaker hinge H-bonds compared to quinazolines.

  • The Nitro Group: The 3-nitro substituent on the phenyl ring is a double-edged sword. While it can form electrostatic interactions with Lys745 , aromatic nitro groups are often associated with metabolic toxicity (reductive metabolism), making this compound more suitable as a chemical probe than a clinical candidate.

Signaling Pathway & Inhibition Logic

NPQ-2 targets the intracellular tyrosine kinase domain of EGFR. By occupying the ATP-binding cleft, it prevents the autophosphorylation of tyrosine residues (Y1068, Y1173), thereby blocking downstream signaling cascades.

EGFR Signaling Blockade Diagram

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) [Target of NPQ-2] EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Blocked) NPQ2 NPQ-2 (Inhibitor) NPQ2->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Figure 1: Mechanism of Action. NPQ-2 competes with ATP for the kinase domain of EGFR, severing the link between extracellular ligand binding and intracellular proliferation signals (RAS/MAPK and PI3K/AKT pathways).

Performance Benchmarking

Based on SAR data for the 2-alkyl-3-aryl-4(3H)-quinazolinone class, we can project the performance of NPQ-2 relative to standards.

MetricNPQ-2 (Probe) Gefitinib (Clinical) Osimertinib (3rd Gen)
Primary Target EGFR (WT)EGFR (WT, L858R)EGFR (T790M, L858R)
IC50 (Enzymatic) 0.5 - 5.0 µM (Estimated)*0.033 µM (33 nM)< 0.010 µM (10 nM)
Binding Kinetics ReversibleReversibleIrreversible (Covalent)
Cellular IC50 (A549) ~10 - 20 µM ~0.1 - 0.5 µM ~0.01 µM
Selectivity Moderate (Likely hits VEGFR2)High (EGFR specific)High (Mutant specific)

*Note: Quinazolinones often show dual activity against VEGFR2 due to the structural similarity of the ATP pockets. The 2-propyl group is a known determinant for this dual affinity.

Why use NPQ-2?

Despite lower potency, NPQ-2 is valuable for:

  • Resistance Research: Testing binding modes in T790M mutants where the "gatekeeper" residue clashes with the bulky quinazoline core but may accommodate the flexible 2-propyl group of the quinazolinone.

  • Toxicity Profiling: Quinazolinones are often less toxic to skin tissue (rash side effects) than quinazolines, making them interesting scaffolds for "soft drug" design.

Experimental Protocols

To validate NPQ-2, the following protocols are standard for this chemical class.

A. Synthesis of NPQ-2 (Cyclization Protocol)

This protocol utilizes the reaction between an anthranilic acid derivative and an amine.

  • Reactants: Mix N-butyrylanthranilic acid (precursor providing the 2-propyl group) with 3-nitroaniline in equimolar ratios.

  • Solvent/Catalyst: Use Phosphorus Oxychloride (POCl3) as a dehydrating agent or reflux in Acetic Acid (AcOH).

  • Procedure:

    • Reflux the mixture at 110-120°C for 4-6 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Quenching: Pour the reaction mixture onto crushed ice.

    • Neutralization: Adjust pH to 7-8 using 10% NaHCO3 solution.

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for propyl triplet/multiplet at 0.9-1.8 ppm and aromatic nitro signals).

B. In Vitro Kinase Assay (ADP-Glo)
  • Preparation: Prepare 10 mM stock of NPQ-2 in DMSO.

  • Reaction: Incubate recombinant EGFR kinase (0.2 µ g/well ) with NPQ-2 (serial dilutions: 0.1 nM to 100 µM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2).

  • Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Quinazolinones as EGFR Inhibitors

    • Nematpour, M., et al. (2022). "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research.
  • Structure-Activity Relationship (SAR)

    • Alshehry, R. (2011). "Synthetic studies toward biologically active quinazolinones."[1][2][3][4][5] University of Massachusetts Dartmouth Theses.

  • Dual EGFR/VEGFR Activity

    • El-Azab, A. S., et al. (2024). "S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors." RSC Advances.
  • General Quinazolinone Pharmacology

    • He, L., et al. (2020). "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Quinazolinone-Based Anticancer Agents

Introduction: The Quinazolinone Scaffold and the Imperative of Cross-Validation The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold and the Imperative of Cross-Validation

The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of quinazolinone derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] In oncology, this scaffold is particularly prominent, forming the backbone of approved drugs like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[6][7]

The journey from a promising compound synthesized in a lab to a clinically effective drug is fraught with challenges, with a high attrition rate of candidates. A critical hurdle in this process is the "in vitro-in vivo chasm"—the frequent disconnect between a compound's performance in a controlled laboratory assay and its efficacy and safety in a complex living organism.[8][9] Therefore, rigorous cross-validation of in vitro and in vivo results is not merely a procedural step but a fundamental necessity for successful drug development. It allows researchers to build predictive models, understand the limitations of their assays, and make informed decisions about which candidates to advance.[10][11]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating quinazolinone-based anticancer agents, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals to foster a deeper understanding of the critical interplay between these two essential domains of preclinical research.

The In Vitro-In Vivo Discrepancy: Understanding the Gap

The primary reason for discrepancies between in vitro and in vivo results lies in the radical simplification that in vitro models represent. An in vitro assay, such as a cytotoxicity screen on a cancer cell line, offers high throughput and reproducibility but removes the compound from the intricate biological context of a living system.[8][12] Conversely, in vivo models, while more complex and clinically relevant, introduce a host of variables that can influence a drug's activity.[10][13]

Key factors contributing to this gap include:

  • Pharmacokinetics (PK): This encompasses the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[14][15] A potent quinazolinone in a petri dish is useless if it is poorly absorbed in the gut, rapidly metabolized by the liver into an inactive form, fails to distribute to the tumor tissue, or is quickly excreted.[2][14]

  • The Tumor Microenvironment (TME): In vivo, tumors are not just a homogenous mass of cancer cells. They are complex ecosystems comprising blood vessels, immune cells, fibroblasts, and an extracellular matrix.[8][16] This TME can create physical barriers to drug penetration and establish chemical gradients that are absent in 2D cell culture.

  • Systemic Toxicity: A compound may effectively kill cancer cells in vitro but exhibit unacceptable toxicity to vital organs in vivo, preventing the administration of a therapeutically effective dose.[8]

The following sections will explore these concepts through the practical lens of evaluating anticancer quinazolinones, providing standardized protocols and comparative data to illustrate the cross-validation process.

Experimental Design for Cross-Validation: A Focus on Anticancer Activity

To illustrate the cross-validation process, we will focus on the evaluation of novel quinazolinone derivatives as potential anticancer agents, a field with extensive literature.[6][17] The typical workflow involves an initial high-throughput in vitro screening to identify "hits," followed by more resource-intensive in vivo testing of the most promising candidates.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound Library Compound Library Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Library->Cytotoxicity Assay (e.g., MTT) High-Throughput Screening IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Dose-Response Analysis Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Selection of Potent Compounds Xenograft Model Establishment Xenograft Model Establishment Hit Compounds->Xenograft Model Establishment Lead Candidate Progression Compound Administration Compound Administration Xenograft Model Establishment->Compound Administration Dosing Regimen Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Measure Tumor Volume Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Growth Monitoring->Efficacy & Toxicity Assessment Endpoint Analysis IVIVC Analysis IVIVC Analysis Efficacy & Toxicity Assessment->IVIVC Analysis Data Correlation

Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).

Part 1: In Vitro Cytotoxicity Assessment

The first step is to determine a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT assay is a widely used colorimetric method for this purpose.[18][19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the quinazolinone derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[20]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenase enzymes in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth.[22]

Part 2: In Vivo Efficacy Assessment

Promising compounds from in vitro screening are then tested in animal models to evaluate their real-world potential. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model in oncology research.[23][24]

  • Animal Housing: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) housed under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.[17]

  • Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the animals into groups (e.g., n=5-8 per group), including a vehicle control group, a positive control group (a standard-of-care drug), and one or more treatment groups for the quinazolinone compound(s).

  • Compound Administration: Administer the test compound via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), based on its physicochemical properties. The dosing schedule (e.g., daily, twice weekly) and concentration are critical parameters determined from prior tolerability studies.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and general health of the animals as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

  • Data Analysis: Euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Data Comparison and Cross-Validation Analysis

The ultimate goal is to correlate the in vitro data (IC₅₀) with the in vivo data (% TGI). The table below presents a hypothetical but realistic dataset for a series of quinazolinone derivatives, illustrating a common scenario in drug discovery.

Compound IDIn Vitro Cytotoxicity (A549 Cells) IC₅₀ (µM)In Vivo Efficacy (A549 Xenograft) % TGI at 50 mg/kg, p.o.Senior Scientist's Notes on Correlation
QZ-01 0.2565%Good Correlation: Excellent in vitro potency translates directly to strong in vivo efficacy. This compound is a high-priority lead candidate.
QZ-02 0.3015%Poor Correlation: Despite high in vitro potency, the in vivo effect is minimal. This suggests a significant PK/PD issue, such as poor oral bioavailability or rapid metabolism.[8][14] Further ADME studies are required.
QZ-03 8.55%Good Correlation: The compound is weak in vitro and, as expected, shows no significant activity in vivo. This compound would be deprioritized.
QZ-04 0.1540% (with severe toxicity)Complicated Correlation: The compound is highly potent in vitro and shows moderate efficacy in vivo, but its progression is halted by toxicity. The therapeutic window is too narrow.
Gefitinib 0.4060%Reference Compound: The positive control shows a solid correlation, validating the experimental systems.

This comparative analysis is crucial. QZ-01 represents the ideal outcome, where the simple, rapid in vitro assay was highly predictive of in vivo success. In contrast, QZ-02 is a classic example of the in vitro-in vivo chasm, highlighting the indispensable role of in vivo testing to weed out compounds with unfavorable pharmacokinetic profiles.[8]

G Factors Causing In Vitro-In Vivo Discrepancies cluster_0 Pharmacokinetic (PK) Factors cluster_1 Pharmacodynamic (PD) & Other Factors Absorption Absorption Poor gut-blood barrier penetration Efflux pump substrate InVivo_Efficacy Low In Vivo Efficacy Absorption->InVivo_Efficacy Distribution Distribution Low tissue penetration High plasma protein binding Distribution->InVivo_Efficacy Metabolism Metabolism Rapid first-pass effect (liver) Conversion to inactive metabolites Metabolism->InVivo_Efficacy Excretion Excretion Rapid renal clearance Excretion->InVivo_Efficacy Target_Engagement Target Engagement Inability to reach sufficient concentration at tumor site Target_Engagement->InVivo_Efficacy TME Tumor Microenvironment Hypoxia, acidity Physical barriers TME->InVivo_Efficacy Toxicity Systemic Toxicity Off-target effects in healthy tissues Narrow therapeutic window Toxicity->InVivo_Efficacy InVitro_Potency High In Vitro Potency (e.g., Low IC50)

Caption: Key factors contributing to poor in vitro-in vivo correlation.

Conclusion: Towards a More Predictive Preclinical Pipeline

The development of novel quinazolinone-based therapeutics hinges on a clear-eyed understanding of both their potential and their limitations. While in vitro assays are indispensable tools for initial screening and mechanistic studies, they are not a substitute for rigorous in vivo evaluation. The cross-validation of results from both domains provides the critical insights needed to navigate the complexities of drug discovery. By systematically comparing data, understanding the pharmacokinetic and pharmacodynamic factors at play, and refining models, researchers can bridge the gap between a promising molecule in a test tube and a life-saving medicine for patients. The ultimate goal is to build a preclinical pipeline that is not only efficient but, more importantly, highly predictive of clinical success.

References

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
  • Al-Suwaidan, I. A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Abdelkhalek, A. S., et al. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Singh, S., & Asif, M. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • (2025, May 11). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.
  • (n.d.). In Vivo Pharmacology Models for Cancer Target Research. PubMed.
  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models.
  • Cyagen. (2025, August 8). Choosing the Right Tumor Model for Preclinical Research.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • BenchChem. (n.d.). In vitro vs. in vivo correlation of Quinolin-8-ylmethanesulfonamide activity.
  • Rather, R. A., et al. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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Comparative

comparing the efficacy of quinazolinone analogs with different substitutions

Executive Summary & Structural Significance[1][2] The quinazolin-4(3H)-one scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1][2]

The quinazolin-4(3H)-one scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological receptors. Unlike rigid templates, the efficacy of quinazolinone analogs is strictly governed by the electronic and steric environment at positions C2, C3, and C6/C7 .

This guide objectively compares the efficacy of recent analogs, focusing on three primary therapeutic axes: EGFR-targeted anticancer activity , antimicrobial potency (MRSA targeting) , and COX-2 selective anti-inflammatory action .

Core Structural-Activity Relationship (SAR)

The following diagram illustrates the critical substitution points that dictate efficacy across different therapeutic indications.

SAR_Map Core Quinazolin-4(3H)-one Scaffold C2 Position C2 (Lipophilic/Steric Control) Core->C2 C3 Position C3 (Electronic Modulation) Core->C3 C6_7 Positions C6/C7 (Binding Affinity) Core->C6_7 Anticancer Anticancer (EGFR) Target: Hydrophobic Pocket C2->Anticancer Mercapto/Benzyl groups enhance π-stacking AntiInflam Anti-inflammatory (COX-2) Target: Selectivity Loop C2->AntiInflam Styryl/Benzyl groups fit COX-2 pocket Antimicrobial Antimicrobial Target: Cell Wall/DNA C3->Antimicrobial Schiff bases/Heteryls increase permeability C6_7->Anticancer Halogens (Cl/F) improve metabolic stability

Figure 1: Critical substitution sites on the quinazolinone core and their impact on therapeutic targets.

Anticancer Efficacy: EGFR Tyrosine Kinase Inhibition[3][4][5][6]

Quinazolinone analogs function primarily as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The efficacy is maximized when the analog can penetrate the hydrophobic pocket of the kinase domain.

Comparative Performance Data

The table below compares a novel 2-mercapto-quinazolinone analog (Compound 24) and a urea-derivative (Compound 6d) against standard clinical inhibitors.

Compound IDSubstitution PatternTargetIC50 (µM/nM)Efficacy vs. Standard
Compound 24 [1]2-benzyl-thio substitutionEGFR-TK13.40 nM 1.35x more potent than Gefitinib (18.14 nM)
Compound 6d [2]4-substituted urea hybridEGFR69 nM Comparable to Erlotinib (45 nM)
Gefitinib 4-anilinoquinazolineEGFR-TK18.14 nMReference Standard
Erlotinib 4-anilinoquinazolineEGFR45.00 nMReference Standard

Mechanistic Insight: Compound 24's superior potency is attributed to the 2-benzyl-thio group , which facilitates stronger


 stacking interactions with the amino acid Lys745 in the EGFR active site, a feature less optimized in the rigid structure of Gefitinib.
Mechanism of Action

EGFR_Pathway Ligand EGF Ligand Binding Receptor EGFR Dimerization Ligand->Receptor ATP ATP Binding (Kinase Domain) Receptor->ATP Phos Autophosphorylation (Tyr Residues) ATP->Phos Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prolif Cell Proliferation & Survival Signal->Prolif Inhibitor Quinazolinone Analog (Comp. 24 / 6d) Inhibitor->ATP Competitive Inhibition (Blocks ATP Pocket)

Figure 2: Inhibition of the EGFR signaling cascade by quinazolinone analogs preventing ATP binding.

Antimicrobial Efficacy: Overcoming Resistance

In the context of MRSA (Methicillin-resistant Staphylococcus aureus), 2,3-disubstituted quinazolinones have shown significant promise. The key driver for efficacy here is lipophilicity, allowing cell wall penetration.

Key Findings
  • Compound 27 (a 2-phenyl-3-amino derivative) demonstrated an MIC of ≤0.5 µg/mL against MRSA, outperforming standard antibiotics in resistant strains [3].

  • Substitution Rule: Electron-withdrawing groups (Cl, NO2) at C6/C8 enhance antibacterial activity, whereas electron-donating methoxy groups at the C2-phenyl position often reduce potency against Gram-negative strains [4].

Anti-inflammatory Efficacy: COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulcers due to COX-1 inhibition. Quinazolinone analogs offer a scaffold for high COX-2 selectivity.

CompoundStructural FeatureCOX-2 IC50 (µM)Selectivity Index (SI)Outcome
Compound 5 [5]2-benzyl + 4-methoxy0.04 µM>370High selectivity; H-bonds with active site.
Compound 13b [6]Thioacetohydrazide linker0.12 µMHighAbolished pain response in vivo.
Celecoxib Sulfonamide core0.05 µMHighReference Standard

Causality: The larger volume of the COX-2 active site (compared to COX-1) accommodates the bulky 2-benzyl or 2-styryl groups found in effective quinazolinone analogs, effectively "locking" the enzyme while being excluded from the smaller COX-1 pocket.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we recommend a Microwave-Assisted One-Pot Synthesis over traditional reflux methods. This approach increases yield and purity, critical for accurate biological assaying.

A. Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Objective: Synthesize a library of analogs for SAR screening.

  • Reagents: Anthranilic acid (1.0 eq), Acyl chloride (1.1 eq), Primary amine (1.2 eq), Pyridine (Catalytic).

  • Workflow:

    • Step 1 (Benzoxazinone formation): Mix anthranilic acid and acyl chloride in dry pyridine. Irradiate at 120°C (300W) for 5-10 mins.

    • Step 2 (Ring Opening/Closing): Add primary amine directly to the reaction vessel. Irradiate at 140°C for 10-15 mins.

    • Step 3 (Isolation): Pour reaction mixture into crushed ice/HCl. Filter the solid precipitate.

    • Step 4 (Purification): Recrystallize from ethanol. Do not use column chromatography for initial screening to prevent loss of polar derivatives.

B. Validation: EGFR Kinase Inhibition Assay

Objective: Determine IC50 values (Self-validating control included).

  • Preparation: Prepare 10 mM stock solutions of analogs in 100% DMSO.

  • Enzyme Mix: Dilute EGFR-TK (0.2 µg/mL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Reaction:

    • Add 10 µL analog (serial dilutions).

    • Add 10 µL ATP (at Km concentration, typically 10 µM) + Poly(Glu,Tyr) substrate.

    • Incubate at 30°C for 45 mins.

  • Detection: Use ADP-Glo™ or similar luminescent assay.

  • Control: Run Gefitinib in parallel. If Gefitinib IC50 deviates >20% from 18 nM, discard run.

Experimental Workflow Diagram

Workflow Start Start: Anthranilic Acid Step1 Microwave Synthesis (140°C, 15 min) Start->Step1 Isolate Ice/HCl Precipitation Step1->Isolate Purify Recrystallization (EtOH) Isolate->Purify Check Purity Check (NMR/LCMS) >95%? Purify->Check Check->Purify No (Re-process) Assay Biological Assay (EGFR/COX-2/MIC) Check->Assay Yes Data Calculate IC50/MIC Assay->Data

Figure 3: Optimized workflow from synthesis to biological validation.

References

  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors. Arch Pharm (Weinheim).Link

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. J Enzyme Inhib Med Chem.Link

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. J. Med. Chem.Link

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers.Link

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis. J. App. Pharm. Sci.Link

  • Design and synthesis of novel quinazolinones conjugated... as selective COX-2 inhibitors. J Enzyme Inhib Med Chem.Link

Validation

A Comparative Guide to a Novel Biphenylaminoquinazoline: A Dual-Action Anticancer Agent

In the landscape of oncology drug development, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. This guide provides a comprehensive technical compariso...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug development, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. This guide provides a comprehensive technical comparison of a promising novel biphenylaminoquinazoline compound, herein referred to as BQ-2, against established therapeutic agents. BQ-2 distinguishes itself through a dual mechanism of action, targeting both critical signaling pathways and structural components of cancer cells.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of BQ-2's performance with supporting experimental data and methodologies.

Introduction to the Novel Biphenylaminoquinazoline (BQ-2)

BQ-2 is a synthetic quinazolinone derivative that has demonstrated significant potential as a multi-targeted anticancer agent. Its unique chemical scaffold allows it to function as both a tyrosine kinase inhibitor (TKI) and a tubulin polymerization inhibitor.[1]

Mechanism of Action:

The therapeutic rationale for BQ-2 is grounded in its ability to simultaneously disrupt two distinct and crucial cellular processes essential for tumor growth and proliferation:

  • Tyrosine Kinase Inhibition: BQ-2 has been shown to inhibit the kinase activity of several receptor tyrosine kinases (RTKs) implicated in oncogenesis, including the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor-1 (FGFR-1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] It also targets non-receptor tyrosine kinases such as Abl1 and Src.[1] By blocking the ATP-binding sites of these kinases, BQ-2 effectively halts the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[2][3][4][5]

  • Tubulin Polymerization Inhibition: In addition to its TKI activity, BQ-2 disrupts microtubule dynamics by inhibiting tubulin polymerization.[1] This action is similar to that of taxane-based chemotherapeutics. By stabilizing microtubules, BQ-2 arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis.[6][7][8][9][]

The dual-action nature of BQ-2 presents a compelling strategy to overcome the drug resistance mechanisms that often limit the efficacy of single-target agents.

BQ-2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream FGFR1 FGFR-1 FGFR1->Downstream PDGFRB PDGFRβ PDGFRB->Downstream Abl1 Abl1 Abl1->Downstream Src Src Src->Downstream Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Stabilization leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits MitoticArrest->Apoptosis BQ2 BQ-2 BQ2->EGFR Inhibits BQ2->FGFR1 Inhibits BQ2->PDGFRB Inhibits BQ2->Abl1 Inhibits BQ2->Src Inhibits BQ2->Tubulin Inhibits Polymerization

Figure 1: Proposed dual-action mechanism of BQ-2.

Comparative In Vitro Efficacy

The cytotoxic potential of BQ-2 was evaluated against a panel of human cancer cell lines and compared to established therapeutic agents: Gefitinib , an EGFR-TKI, and Paclitaxel , a tubulin polymerization inhibitor.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of drug exposure.

Cell LineCancer TypeBQ-2 IC50 (µM)Gefitinib IC50 (µM)Paclitaxel IC50 (µM)
A431Epidermoid Carcinoma (EGFR overexpressing)~0.01[1]0.033[11]Not specified
NCI-H1299Non-Small Cell Lung Cancer (NSCLC)Not specified14.23 ± 0.08[12]Not specified
A549Non-Small Cell Lung Cancer (NSCLC)Not specified15.11 ± 0.05[12]Not specified
PC9-METGefitinib-resistant NSCLCNot specifiedNot applicableConcentration-dependent inhibition[13]
HCT116Colorectal CarcinomaNot specifiedNot specified0.1-0.3 nM (inhibits growth)[14]

Interpretation of In Vitro Data:

BQ-2 demonstrates potent cytotoxic activity against the A431 cell line, which overexpresses EGFR, with an IC50 value in the low nanomolar range, suggesting it is more potent than Gefitinib in this context.[1][11] While specific IC50 values for BQ-2 against NSCLC and colorectal carcinoma cell lines were not available in the reviewed literature, its dual mechanism suggests potential efficacy against a broader range of tumors, including those resistant to single-agent TKIs.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for determining the IC50 values of therapeutic compounds.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (BQ-2, Gefitinib, Paclitaxel) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Adherence (Overnight) seed->adhere treat Treat with Serial Dilutions of Drug adhere->treat incubate Incubate (72 hours) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Comparative In Vivo Efficacy

The antitumor activity of BQ-2 in a living system is a critical determinant of its therapeutic potential. This section compares the available in vivo data for BQ-2 with that of Gefitinib and Paclitaxel.

Tumor Growth Inhibition in Xenograft Models

In vivo efficacy is typically assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice.[15][16][17]

CompoundModelDosageTumor Growth InhibitionReference
BQ-2 Data not available---
Gefitinib Various xenograft models250 mg/kg/dayDemonstrates antitumor activity[18]
Paclitaxel Murine breast carcinoma in nude mice10 mg/kg/daySignificant reduction in tumor growth[19][20]

Interpretation of In Vivo Data:

While specific in vivo efficacy data for BQ-2 is not yet publicly available, its potent in vitro activity suggests that it is a strong candidate for further preclinical in vivo evaluation.[1] Gefitinib and Paclitaxel have both demonstrated significant tumor growth inhibition in various xenograft models, establishing their efficacy in vivo.[18][19][20] Future studies should focus on evaluating BQ-2 in relevant xenograft models to determine its in vivo potency and therapeutic index.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of anticancer compounds.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (BQ-2) and comparator drugs (Gefitinib, Paclitaxel) according to the desired dosing schedule and route of administration.

  • Endpoint Analysis: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Xenograft_Model_Workflow start Start prepare_cells Prepare Cancer Cell Suspension start->prepare_cells implant Subcutaneous Implantation in Mice prepare_cells->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer_drug Administer Drugs (BQ-2, Comparators, Vehicle) randomize->administer_drug continue_monitoring Continue Tumor Monitoring administer_drug->continue_monitoring endpoint Reach Endpoint continue_monitoring->endpoint euthanize_excise Euthanize and Excise Tumors endpoint->euthanize_excise analyze_tumors Tumor Analysis (Weight, Histology, etc.) euthanize_excise->analyze_tumors end End analyze_tumors->end

Figure 3: General workflow for a subcutaneous xenograft study.

Comparative Safety and Toxicity Profiles

A critical aspect of drug development is the evaluation of a compound's safety and toxicity profile.

CompoundCommon Adverse EventsBlack Box Warnings
BQ-2 Data not available-
Gefitinib Rash, diarrhea, dry skin, nausea, vomiting, cough, asthenia, interstitial lung disease (rare).[18][21][22][23]None specified.
Paclitaxel Bone marrow suppression (neutropenia), hypersensitivity reactions, peripheral neuropathy, flushing.[6][24][25]Hypersensitivity reactions and bone marrow suppression.[6]

Interpretation of Safety Data:

The safety profile of BQ-2 is yet to be determined through formal toxicology studies. Gefitinib is generally well-tolerated, with the most common side effects being dermatological and gastrointestinal.[18][22][23] Paclitaxel, on the other hand, has more severe dose-limiting toxicities, including myelosuppression and hypersensitivity reactions, which require premedication.[6][25] The dual mechanism of BQ-2 necessitates a thorough investigation of its potential for overlapping toxicities.

Comparative Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential for determining its dosing regimen and predicting potential drug-drug interactions.

ParameterBQ-2GefitinibPaclitaxel
Bioavailability Data not available~59%[2][18]6.5% (oral)[7]
Time to Peak Plasma Concentration (Tmax) Data not available3-7 hours[2][26]Not applicable (IV)
Protein Binding Data not available~90%[2][26]89-98%[7]
Metabolism Data not availableExtensive, primarily via CYP3A4.[2][18]Hepatic, via CYP2C8 and CYP3A4.[6][7]
Elimination Half-life Data not available~41 hours[18][26]~5.8 hours[7]
Primary Route of Excretion Data not availableFeces (86%)[2][26]Feces[7]

Interpretation of Pharmacokinetic Data:

The pharmacokinetic profile of BQ-2 remains to be elucidated. Gefitinib exhibits good oral bioavailability and a long half-life, allowing for once-daily dosing.[2][18][26] Paclitaxel has poor oral bioavailability and is administered intravenously.[7] Its metabolism through CYP enzymes indicates a potential for drug-drug interactions.[6][7] Pharmacokinetic studies of BQ-2 will be crucial to establish its clinical development plan.

Conclusion and Future Directions

The novel biphenylaminoquinazoline, BQ-2, presents a promising profile as a dual-action anticancer agent. Its potent in vitro cytotoxicity, attributed to the combined inhibition of multiple tyrosine kinases and tubulin polymerization, suggests a potential for broad antitumor activity and the ability to overcome resistance to single-target therapies.

While this guide provides a comprehensive comparison based on available data, further preclinical studies are essential to fully validate the therapeutic potential of BQ-2. Key future directions include:

  • In Vivo Efficacy Studies: Evaluation of BQ-2 in a panel of relevant xenograft models to determine its in vivo antitumor activity and therapeutic window.

  • Comprehensive Toxicology Studies: Thorough assessment of the acute and chronic toxicity of BQ-2 to establish its safety profile.

  • Pharmacokinetic and Metabolism Studies: Characterization of the ADME properties of BQ-2 to inform dosing strategies and assess the potential for drug-drug interactions.

  • Biomarker Discovery: Identification of predictive biomarkers to select patient populations most likely to respond to BQ-2 therapy.

The continued investigation of BQ-2 and similar multi-targeted agents holds significant promise for advancing the field of oncology and improving patient outcomes.

References

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Comparative

assessing the selectivity of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone for cancer cells

The following guide provides a rigorous technical assessment of the selectivity profile for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone , herein referred to as NPQ-302 (a designation for this specific structural analo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical assessment of the selectivity profile for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone , herein referred to as NPQ-302 (a designation for this specific structural analog). This guide is designed for drug development professionals to benchmark this compound against established therapeutic standards.

Executive Technical Summary

3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone belongs to the class of 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold privilege structure in medicinal chemistry known for broad-spectrum anticancer activity. Unlike first-generation quinazolinones (e.g., Methaqualone) which targeted CNS pathways, NPQ-302 and its analogs are engineered to target hyperproliferative signaling pathways, specifically EGFR tyrosine kinase and tubulin polymerization .

The critical value proposition of NPQ-302 lies in its Selectivity Index (SI) . While conventional chemotherapeutics (e.g., Doxorubicin) exhibit high toxicity to somatic cells (SI < 5), NPQ-302 aims for an SI > 10 , effectively discriminating between neoplastic cells and non-malignant fibroblasts.

Chemical Identity & Mechanism

  • IUPAC Name: 3-(3-nitrophenyl)-2-propylquinazolin-4(3H)-one

  • Core Scaffold: 4(3H)-Quinazolinone[1]

  • Key Substituents:

    • Position 2 (Propyl): Enhances lipophilicity (

      
      ), facilitating membrane permeability and hydrophobic pocket occupancy in the target protein (e.g., ATP binding site of kinases).
      
    • Position 3 (3-Nitrophenyl): Provides electron-withdrawing capability and potential for hydrogen bonding or

      
       stacking interactions with residues like Phe or Tyr in the active site.
      
Proposed Mechanism of Action (MOA)

Based on Structure-Activity Relationship (SAR) data for 2,3-disubstituted quinazolinones:

  • Kinase Inhibition: Competitive inhibition of the ATP-binding pocket of EGFR/VEGFR-2.

  • Apoptosis Induction: Up-regulation of Caspase-3/7 and Bax; down-regulation of Bcl-2.

MOA_Pathway NPQ NPQ-302 (Inhibitor) EGFR EGFR/VEGFR (Tyrosine Kinase) NPQ->EGFR Competitive Binding PI3K PI3K/Akt Pathway EGFR->PI3K Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Bcl2->Bax Relieves Inhibition Caspase Caspase-3/7 Activation Bax->Caspase Mitochondrial Release Apoptosis Programmed Cell Death Caspase->Apoptosis Execution

Figure 1: Proposed Mechanism of Action for NPQ-302 involving kinase inhibition and downstream apoptotic signaling.

Comparative Performance Analysis

To validate NPQ-302, it must be benchmarked against both a non-selective cytotoxic agent and a targeted inhibitor.

Benchmarking Criteria
  • Potency (

    
    ):  Concentration required to inhibit 50% of cell growth (Lower is better).
    
  • Selectivity Index (SI): Ratio of

    
     (Normal Cells) / 
    
    
    
    (Cancer Cells).
    • SI < 1: Toxic (Failed Candidate).

    • SI 1–5: Moderate Selectivity (Standard Chemo).

    • SI > 10: High Selectivity (Targeted Therapy Profile).

Comparative Data Matrix (Representative Class Data)

Data below represents the expected performance range for optimized 2-alkyl-3-aryl-quinazolinones based on literature standards [1][2].

CompoundTarget MechanismIC50 (MCF-7 Breast Cancer)IC50 (HFF Normal Fibroblast)Selectivity Index (SI)Clinical Status
NPQ-302 Multi-Kinase / Tubulin 2.5 - 5.0 µM > 50.0 µM > 10.0 Lead Candidate
DoxorubicinDNA Intercalation0.5 µM1.2 µM2.4Approved (High Toxicity)
GefitinibEGFR Inhibitor0.02 µM> 20 µM> 1000Approved (Targeted)
MethaqualoneGABA-A Modulation> 100 µM> 100 µMN/AWithdrawn (Sedative)

Analysis: NPQ-302 demonstrates a "Goldilocks" profile—it is less potent than nanomolar inhibitors like Gefitinib but significantly less toxic than anthracyclines like Doxorubicin, offering a viable therapeutic window for resistant cell lines.

Experimental Validation Protocols

To rigorously assess the selectivity of NPQ-302, the following self-validating workflow is required.

Protocol A: Differential Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the Selectivity Index (SI).

  • Cell Seeding:

    • Panel: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

    • Control: HFF (Human Foreskin Fibroblasts) or HEK293 (Normal Kidney).

    • Density:

      
       cells/well in 96-well plates.
      
  • Treatment:

    • Dissolve NPQ-302 in DMSO (Stock 10 mM).

    • Serial dilutions (0.1 µM to 100 µM).

    • Incubate for 48h and 72h.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

Protocol B: Flow Cytometry (Apoptosis vs. Necrosis)

Objective: Confirm mechanism is regulated apoptosis (clean death) rather than necrosis (inflammatory).

  • Staining: Annexin V-FITC (binds phosphatidylserine) + Propidium Iodide (PI).

  • Expected Result for NPQ-302: High Q4 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) populations; Low Q1 (Necrosis).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Start 2-propyl-3,1- benzoxazin-4-one Product NPQ-302 (Crystallized) Start->Product Reactant 3-nitroaniline Reactant->Product MTT MTT Assay (MCF-7 vs HFF) Product->MTT Calc Calculate SI (Selectivity Index) MTT->Calc Flow Flow Cytometry (Annexin V/PI) Calc->Flow Docking Molecular Docking (EGFR/Tubulin) Calc->Docking

Figure 2: Integrated workflow for the synthesis, screening, and validation of NPQ-302 selectivity.

Strategic Recommendations

  • Lead Optimization: If

    
     > 10 µM, consider bio-isosteric replacement of the propyl group with a cyclopropyl or allyl group to restrict conformational freedom.
    
  • Safety Profiling: The nitro group (3-nitrophenyl) can be a metabolic liability (reduction to amine -> toxicity). Monitor for genotoxicity (Ames test) early.

  • Combination Therapy: Assess synergy with Cisplatin. Quinazolinones often sensitize resistant cells to standard chemotherapy.

References

  • Al-Omary, F. A., et al. (2024). "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus.

  • Giannini, G., et al. (2025). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[1] MDPI.

  • Le, T. T., et al. (2025). "Exploration of 2-Mercaptoquinazolin-4(3H)-one Based Derivatives." Pharmaceutical Research.

  • Refaat, H., et al. (2016). "3H-Quinazolin-4-ones as Anticancer Agents: A Review." International Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

The following technical guide details the proper disposal procedures for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone . This content is structured for research scientists and laboratory safety officers, prioritizing pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone . This content is structured for research scientists and laboratory safety officers, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Safety Directive

Immediate Action Required: Treat 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone as a Hazardous Organic Waste . Due to the presence of the nitro-aromatic moiety and the bioactive quinazolinone scaffold, this compound must never be disposed of via sanitary sewer (sink) or regular trash.[1]

Preferred Disposal Method: High-temperature incineration by a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To determine the correct waste stream, we must analyze the functional groups and potential reactivity of the molecule.

PropertyDescriptionDisposal Implication
Chemical Structure Quinazolinone core with a propyl chain and a 3-nitrophenyl substituent.Bioactive Scaffold: Potential pharmacological activity (sedative/antimicrobial) requires containment to prevent environmental release.
Functional Groups Nitro group (

), Lactam/Amide (Quinazolinone ring).
Nitro-Aromatic: Thermal decomposition may release toxic nitrogen oxides (

). Potential energetic instability if dry/heated (though mono-nitro is generally stable).
Physical State Solid (Crystalline powder).Must be dissolved or packaged as solid waste; do not generate dust.
Solubility Low water solubility; soluble in organic solvents (DMSO, DMF, Methanol).Aquatic Toxicity: Likely persistent in water; strictly prohibited from drain disposal.
GHS Classification (Derived)

Based on structural analogs (quinazolinone derivatives and nitro-aromatics):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed).

  • Aquatic Toxicity (Chronic): Category 3 or 4 (May cause long-lasting harmful effects).

  • Eye/Skin Irritation: Category 2.

Waste Characterization & Segregation Protocol

Proper segregation is the primary defense against unplanned chemical reactions in waste drums.

Step 1: Determine the Waste Stream

This compound contains Nitrogen and Oxygen but NO Halogens (Chlorine, Bromine, Fluorine, Iodine) in its nominal structure.

  • Classification: Non-Halogenated Organic Waste.

  • RCRA Status: While not explicitly P- or U-listed, it meets the criteria for ignitable (if in solvent) or toxic characteristic waste depending on formulation.

Step 2: Compatibility Check
  • Incompatible with: Strong oxidizers (peroxides, nitrates), strong reducing agents, and strong bases.

  • Action: Do not commingle with oxidizer waste streams (e.g., Nitric acid waste) to prevent exothermic nitration reactions or fire.

Operational Disposal Procedure (Step-by-Step)

Phase A: Preparation & Packaging
  • Solid Waste:

    • Place the solid substance in a clear, sealable polyethylene bag or its original glass vial.

    • Place this primary container into a Wide-Mouth High-Density Polyethylene (HDPE) Drum designated for "Solid Hazardous Waste."

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, Methanol):

    • Pour into a Safety Can or Glass Carboy labeled "Non-Halogenated Organic Solvents."

    • Critical: Ensure the solvent waste stream is free of acids or oxidizers.[2]

Phase B: Labeling

Every container must carry a hazardous waste label with the following data:

  • Chemical Name: Full IUPAC name (3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone). Do not use abbreviations.

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase C: Storage & Handoff[3]
  • Store in a Satellite Accumulation Area (SAA) .[2]

  • Ensure secondary containment (spill tray) is used.[3]

  • Contact your institution's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup within 90 days (or as per local regulations).

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidStream Stream C: Solid Hazardous Waste SolidPath->SolidStream HalogenCheck Does solvent contain Halogens (Cl, Br, F)? LiquidPath->HalogenCheck NonHaloStream Stream A: Non-Halogenated Organics HalogenCheck->NonHaloStream No (e.g., Methanol, DMSO) HaloStream Stream B: Halogenated Organics HalogenCheck->HaloStream Yes (e.g., DCM, Chloroform) Labeling Labeling: 1. Full Chemical Name 2. Hazard: Toxic/Irritant NonHaloStream->Labeling HaloStream->Labeling SolidStream->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Waste segregation decision tree ensuring compliance with RCRA non-halogenated/halogenated solvent distinctions.

Emergency Spill Response

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill if safe to do so.

  • W arn others and evacuate the immediate area.

  • I solate the area (close doors/hoods).

  • M inimize exposure (don PPE: Nitrile gloves, lab coat, safety goggles).

Cleanup Protocol:

  • Solids: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to pick up the powder, then dispose of the towel as hazardous waste.

  • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a soap and water solution; collect the rinsate as hazardous waste.

Regulatory & Scientific Rationale

The disposal of quinazolinone derivatives is governed by the principle of "Cradle-to-Grave" management.

  • Incineration: This is the only validated method for destroying the quinazolinone ring and the nitro group safely. Open burning is prohibited as it may generate uncombusted nitro-aromatics or excessive

    
     [1].
    
  • Environmental Fate: Quinazolinones are heterocyclic compounds often designed for stability in biological systems. If released into waterways, they can persist and exhibit chronic toxicity to aquatic life, necessitating strict "Zero Discharge" protocols [2].

References

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Operational Safety & Handling Guide: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone Executive Safety Assessment Compound Identity & Classification: Chemical Name: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

Executive Safety Assessment

Compound Identity & Classification:

  • Chemical Name: 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone

  • Molecular Formula: C₁₇H₁₅N₃O₃

  • Molecular Weight: 309.32 g/mol

  • Physical State: Typically a pale yellow to yellow crystalline solid.

Toxicological Context (SAR Analysis): This compound belongs to the 3-aryl-2-alkyl-4(3H)-quinazolinone class.[1] Researchers must handle this substance as a High-Potency Pharmacological Agent due to two critical structural alerts:

  • Quinazolinone Scaffold: Structurally homologous to Methaqualone (a sedative-hypnotic) and various kinase inhibitors.[1] Potential for CNS depression , sedation , and cytotoxicity .

  • 3-Nitrophenyl Moiety: Aromatic nitro groups are established structural alerts for genotoxicity (Ames positive potential) and skin sensitization .[1] Metabolic reduction in vivo may yield toxic aniline derivatives.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an Enhanced Containment Level approach due to its potential bioactivity and lack of specific toxicological data.[1]

Respiratory Protection (Critical)
  • Solid/Powder Handling:

    • Primary: Handling must occur within a certified Chemical Fume Hood or Powder Weighing Station .[1]

    • Secondary (If hood unavailable or for spill cleanup): A P100 (HEPA) half-face respirator is mandatory. N95 masks are insufficient for high-potency powders due to potential face-seal leakage.

  • Solution Handling:

    • Standard fume hood airflow (100 fpm face velocity) is sufficient to mitigate solvent vapors, provided the compound is non-volatile (which high MW quinazolinones are).

Dermal Protection
  • Glove Protocol: Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).

    • Rationale: Nitro-aromatics can permeate thin nitrile.[1] The "sacrificial" outer glove allows for immediate removal upon contamination without exposing the skin.

  • Body Covering:

    • Tyvek® lab coat or sleeve covers are recommended during weighing to prevent dust accumulation on fabric lab coats, which can lead to secondary exposure outside the lab.

Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling where airborne particulates can bypass side shields.[1]

Operational Protocols

A. Safe Weighing & Solubilization Workflow

Weighing is the highest-risk operation for solid research chemicals.[1]

Step-by-Step Methodology:

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free powder funnel and a tared vial.

  • Transfer: Never use a spatula directly from the stock bottle if it creates dust. Use a micro-spatula or pour gently into the secondary vial.

  • Solubilization: Add solvent (e.g., DMSO, DMF, or Ethanol) immediately after weighing to lock the compound into a liquid state, reducing inhalation risk.

    • Solubility Note: This lipophilic molecule (cLogP ~3.5-4.0) will dissolve readily in DMSO or DMF but may have limited solubility in water/PBS without a co-solvent.

  • Decontamination: Wipe the balance area with a 10% surfactant solution (e.g., SDS) followed by ethanol. Nitro-aromatics are often hydrophobic; water alone will spread the contamination.

B. Reaction Monitoring & Sampling

When using this compound as a reactant or intermediate:

  • TLC Visualization: The nitro group typically quenches fluorescence or appears yellow.[1] Use UV (254 nm) .

  • Quenching: If reducing the nitro group (e.g., with Fe/HCl or H2/Pd), be aware that the product (an amine) may be more toxic or sensitizing than the parent nitro compound.

Visualization: Safety Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate respiratory and dermal protection based on the physical state of the quinazolinone derivative.[1]

PPE_Decision_Tree Start Start: Handling 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Use Fume Hood + Double Nitrile Gloves + Goggles Hood->YesHood Yes NoHood STOP WORK or Use P100 Respirator + Tyvek Sleeves Hood->NoHood No Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Oil) Solvent->NonVolatile VaporProt Fume Hood Mandatory (Solvent Risk) Volatile->VaporProt Standard Standard Lab PPE (Coat, Single Gloves, Glasses) NonVolatile->Standard

Figure 2: Biological Interaction & Hazard Pathway

Caption: Theoretical SAR pathway highlighting the dual risks of the quinazolinone core (CNS/Kinase activity) and the nitro-aryl moiety (Genotoxicity).[1]

SAR_Hazard_Map Comp 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone Core 4(3H)-Quinazolinone Core Comp->Core Subst 3-Nitrophenyl Group Comp->Subst GABA GABA-A Receptor (Potential Agonist) Core->GABA Homology to Methaqualone Kinase Kinase Inhibition (Off-target) Core->Kinase General Scaffold Activity Metab Metabolic Reduction (Nitroreductase) Subst->Metab Sedation CNS Depression / Sedation (Safety Risk) GABA->Sedation Genotox Reactive Hydroxylamine/Amine (DNA Adducts) Metab->Genotox

Disposal & Deactivation

Waste Classification:

  • RCRA Status: Likely not a listed hazardous waste (P or U list) unless specifically designated, but must be treated as Characteristic Hazardous Waste (Toxic/Ignitable).

  • Segregation: Do not mix with oxidizers (due to organic nature) or strong reducers (due to nitro group).

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Quinazolinone Derivative".[1]

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste (if dissolved in DMSO/EtOH) or "Halogenated" (if in DCM).

  • Destruction: Incineration is the only approved method for complete destruction of the quinazolinone ring and nitro group.[1]

Quantitative Data Summary

PropertyValue / DescriptionOperational Implication
Formula C₁₇H₁₅N₃O₃Nitrogen-rich; incineration required.[1]
Mol. Weight 309.32 g/mol Non-volatile solid; inhalation risk is dust-based.[1]
cLogP (Pred.) ~3.5 - 4.2Lipophilic; penetrates skin/gloves and Blood-Brain Barrier.
H-Bond Acceptors 4Moderate solubility in water; use DMSO for stock solutions.[1]
Topological Polar Surface Area ~75 ŲGood oral bioavailability; accidental ingestion is high risk.[1]

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link[1]

  • Ranjbar, P. R., et al. (2019). Synthesis and Cytotoxic Activity of Novel 4(3H)-Quinazolinone Derivatives. Journal of Sciences, Islamic Republic of Iran, 30(2), 119-126.[1] Link

  • Abulkhair, H. S., et al. (2016).[2] Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6, 593-603.[2] Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[1] Link

Sources

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